molecular formula C18H17ClFNO2 B1325642 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone CAS No. 898792-07-9

2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone

カタログ番号: B1325642
CAS番号: 898792-07-9
分子量: 333.8 g/mol
InChIキー: LJJXPLCCBPGGBG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone is a useful research compound. Its molecular formula is C18H17ClFNO2 and its molecular weight is 333.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2-chloro-4-fluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO2/c19-17-11-15(20)4-5-16(17)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJXPLCCBPGGBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643101
Record name (2-Chloro-4-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-07-9
Record name Methanone, (2-chloro-4-fluorophenyl)[3-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-4-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Structure-activity relationship (SAR) of fluorinated benzophenone intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Utilization of Fluorinated Benzophenone Intermediates in Medicinal Chemistry: A Technical Guide

Executive Summary

Fluorinated benzophenones represent a privileged class of intermediates in modern drug discovery. Beyond their role as photoinitiators in polymer science, these scaffolds serve as critical "lynchpins" in the synthesis of complex heterocycles (xanthones, acridones) and as pharmacophores in kinase inhibitors and metabolic modulators. This guide analyzes the Structure-Activity Relationship (SAR) of these intermediates, focusing on the electronic and steric impacts of fluorine substitution, and provides validated protocols for their synthesis and derivatization.

The Fluorine Advantage: Electronic & Metabolic Rationale

The strategic incorporation of fluorine into the benzophenone scaffold alters physicochemical properties without drastically changing steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

Electronic Modulation (The Hammett Effect)

The benzophenone carbonyl is electronically tunable. Fluorine, being the most electronegative element (


), exerts a strong inductive electron-withdrawing effect (-I), while also donating electron density through resonance (+R) into the 

-system.
  • Para-substitution: The +R effect competes with -I, often deactivating the ring towards electrophilic attack but activating the ipso position for Nucleophilic Aromatic Substitution (SNAr).

  • Meta-substitution: The -I effect dominates, increasing the acidity of neighboring protons and altering the pKa of pendant functional groups.

Metabolic Stability (Blocking "Soft Spots")

The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (~116 kcal/mol). Replacing C-H bonds with C-F bonds at metabolically labile sites (typically para positions vulnerable to CYP450-mediated hydroxylation) significantly extends in vivo half-life (


).[1]

Key SAR Insight: In p38 MAP kinase inhibitors, placing a fluorine atom at the para-position of the benzoyl ring not only blocks metabolism but also induces a specific torsion angle in the benzophenone, optimizing fit within the hydrophobic ATP-binding pocket [1, 4].

Synthetic Access & Decision Pathways

Selecting the correct synthetic route depends on the desired substitution pattern.

Synthesis Decision Tree

The following workflow illustrates the logic for selecting between Friedel-Crafts Acylation, Grignard Addition, and SNAr methodologies.

Synthesis_Decision_Tree Start Target: Fluorinated Benzophenone Check_Sym Is the molecule symmetrical? Start->Check_Sym Sym_Yes Yes (e.g., 4,4'-difluoro) Check_Sym->Sym_Yes Yes Sym_No No (Asymmetrical) Check_Sym->Sym_No No Reaction_FC Double Friedel-Crafts (Phosgene equivalent + 2 Ar-F) Sym_Yes->Reaction_FC Check_Fluorine Are rings highly fluorinated (e.g., Pentafluoro)? Sym_No->Check_Fluorine Fluorine_High Yes (Electron Deficient) Check_Fluorine->Fluorine_High High F count Fluorine_Low No (Electron Rich/Neutral) Check_Fluorine->Fluorine_Low Low F count Reaction_Grignard Grignard Addition (Ar-MgBr + Ar'-CHO -> Oxidation) Fluorine_High->Reaction_Grignard Reaction_FC_Classic Friedel-Crafts Acylation (Ar-COCl + Ar'-H) Fluorine_Low->Reaction_FC_Classic

Figure 1: Synthetic decision matrix for accessing fluorinated benzophenone intermediates. Selection is driven by symmetry and electronic richness of the arene rings.

Reactivity Profile: The "Intermediate" Advantage

Fluorinated benzophenones are not just end-points; they are potent electrophiles for building fused heterocycles.

Iterative SNAr for Heterocycle Synthesis

Polyfluorinated benzophenones (e.g., bis(2,4,5-trifluorophenyl)methanone) serve as scaffolds for "iterative SNAr."

  • Activation: The carbonyl group activates ortho and para fluorines.

  • differentiation: Para-fluorines are generally more reactive toward nucleophiles than ortho-fluorines due to steric accessibility and resonance stabilization of the Meisenheimer complex.

  • Cyclization: A bifunctional nucleophile can displace a para-fluorine first, followed by an intramolecular displacement of an ortho-fluorine to close a ring (e.g., Xanthone formation) [2].

Table 1: Comparative Reactivity of Fluorine Positions in SNAr

Position Relative to CarbonylReactivityMechanistic RationaleApplication
Para (4-position) HighStabilized Meisenheimer complex; minimal steric hindrance.Primary attachment point for amines/thiols.
Ortho (2-position) ModerateInductive activation, but sterically crowded.Ring closure (Cyclization) to form Xanthones.
Meta (3-position) LowPoor resonance stabilization of the intermediate anion.Remains as a "bystander" F for metabolic stability.

Experimental Protocols

Protocol A: Friedel-Crafts Acylation (Standard)

Target: 4-fluoro-4'-methylbenzophenone

Principle: Electrophilic aromatic substitution using a Lewis Acid catalyst.[2][3] Safety: AlCl3 is water-reactive. Perform in a fume hood.

  • Preparation: Flame-dry a 250 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel. Flush with N2.

  • Reagents: Charge flask with anhydrous dichloromethane (DCM, 50 mL) and Aluminum Chloride (AlCl3, 1.1 eq, 14.6 g).

  • Acyl Halide Addition: Cool to 0°C. Add 4-fluorobenzoyl chloride (1.0 eq, 15.8 g) dropwise. Stir for 15 min to form the acylium ion complex.

  • Substrate Addition: Add Toluene (1.2 eq) dropwise, maintaining temperature <5°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Pour mixture slowly onto crushed ice/HCl.

  • Workup: Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane.

Protocol B: Iterative SNAr for Xanthone Precursors

Target: Functionalized Fluorinated Benzophenone Intermediate

Principle: Nucleophilic displacement of activated fluorine.

  • Dissolution: Dissolve hexafluorobenzophenone (1.0 eq) in dry THF.

  • Nucleophile 1 (Differentiation): Add Benzylamine (1.0 eq) and DIPEA (1.2 eq) at -78°C.

    • Note: Low temperature is critical to prevent double addition.

  • Reaction: Stir at -78°C for 1 h, then warm to 0°C.

  • Observation: The nucleophile selectively attacks the para-position (4-position) due to the activation by the carbonyl.

  • Workup: Standard aqueous workup. This intermediate can now be subjected to a second nucleophile (e.g., hydroxide) and heat to displace the ortho-fluorine, cyclizing to the xanthone [2, 8].

Biological Case Study: p38 MAP Kinase Inhibition[4]

The structure-activity relationship of benzophenone-based kinase inhibitors highlights the dual role of fluorine.

  • Compound: 4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)imidazole (p38 inhibitor class).

  • SAR Observation: Substitution of H with F at the para-position of the phenyl ring resulted in a 3-fold increase in potency (IC50) and improved metabolic stability against hepatic microsomes [4].

SAR_Pathway Lead Benzophenone Scaffold Mod_Para Para-Fluorination Lead->Mod_Para Effect_1 Blocks CYP450 (Metabolic Stability) Mod_Para->Effect_1 Effect_2 Electronic w/d (Increased Lipophilicity) Mod_Para->Effect_2 Result High Potency Kinase Inhibitor Effect_1->Result Effect_2->Result

Figure 2: Impact of para-fluorination on benzophenone pharmacodynamics and pharmacokinetics.

References

  • Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. J Org Chem.[4] 2012;77(1):473-81. Available at: [Link]

  • Synthesis of fluorine-containing prenylated benzophenones. ResearchGate. Available at: [Link]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Available at: [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. J Med Chem. 2026.[5][6] Available at: [Link]

  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. ePrints Soton. Available at: [Link]

Sources

Predicted Metabolic Pathways for Morpholinomethyl Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Morpholinomethyl Benzophenone Scaffold in Drug Discovery

The morpholinomethyl benzophenone scaffold represents a confluence of two moieties with significant utility in medicinal chemistry. The benzophenone core is a privileged structure found in various biologically active compounds and is a well-known photoinitiator.[1][2] Its rigid diarylketone structure provides a foundation for constructing molecules with specific three-dimensional orientations. The morpholine ring is a frequently incorporated heterocycle in drug design, valued for its advantageous physicochemical and metabolic properties.[3][4] It often improves aqueous solubility, metabolic stability, and pharmacokinetic profiles due to its pKa being close to physiological pH.[5][6]

The combination of these two structures via a methylene linker creates a chemical class with diverse therapeutic potential. However, the metabolic fate of such a molecule is a critical determinant of its clinical success, influencing its efficacy, duration of action, and potential for toxicity.[7] Unexpected or rapid metabolism can lead to the failure of promising drug candidates in late-stage development.[8] Therefore, a proactive and thorough investigation of the metabolic pathways is an indispensable part of the drug discovery and development process, as recommended by regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[9][10][11]

This guide provides a comprehensive technical overview of the predicted metabolic pathways for morpholinomethyl benzophenone derivatives. It synthesizes established principles of drug metabolism with actionable, field-proven methodologies for both in silico prediction and in vitro validation. We will explore the likely Phase I and Phase II metabolic transformations, detail the experimental protocols required to confirm these predictions, and discuss the implications for drug development.

Part 1: Predicted Metabolic Fates

The metabolism of a xenobiotic is typically divided into two phases. Phase I reactions introduce or expose functional groups (e.g., hydroxyl, amine), while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.[12]

Phase I Metabolic Pathways: Functionalization

Phase I metabolism of morpholinomethyl benzophenone derivatives is anticipated to be primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.[13][14] The primary sites for oxidative metabolism are the morpholine ring, the methylene linker, and the benzophenone core.

  • Metabolism of the Morpholine Moiety: The morpholine ring can undergo several oxidative transformations.

    • C-Oxidation: Oxidation of the carbon atoms adjacent (alpha) to the ring nitrogen or oxygen is a common pathway. This can lead to the formation of lactams or ring-opened metabolites.

    • N-Oxidation: Direct oxidation of the tertiary nitrogen to form an N-oxide is also possible, although often a minor pathway for morpholines compared to other amines.

  • Metabolism of the Methylene Linker:

    • N-dealkylation: The most probable metabolic route for the methylene linker is oxidative N-dealkylation. This reaction would cleave the bond between the nitrogen and the methylene carbon, resulting in the formation of a benzophenone-methanol derivative and morpholine. This is often a major clearance pathway for N-alkylated compounds.

  • Metabolism of the Benzophenone Core:

    • Aromatic Hydroxylation: The two phenyl rings of the benzophenone core are susceptible to hydroxylation at various positions (ortho, meta, para). The resulting phenolic metabolites are often pharmacologically active and are key substrates for subsequent Phase II conjugation.

    • Ketone Reduction: The carbonyl group of the benzophenone can be reduced by carbonyl reductases to form a secondary alcohol (diphenylmethanol derivative). This creates a new chiral center and can significantly alter the biological activity of the molecule.

The following diagram illustrates the predicted primary Phase I metabolic pathways.

G cluster_parent Parent Compound cluster_phase1 Phase I Metabolites Parent Morpholinomethyl Benzophenone M1 Aromatic Hydroxylation (Hydroxylated Benzophenone) Parent->M1 CYP450s M2 Ketone Reduction (Diphenylmethanol derivative) Parent->M2 Carbonyl Reductases M3 N-Dealkylation (Benzophenone-methanol) Parent->M3 CYP450s M4 Morpholine C-Oxidation (Lactam derivative) Parent->M4 CYP450s G cluster_phase1 Phase I Metabolites cluster_phase2 Phase II Metabolites M1 Hydroxylated Benzophenone Metabolite M1_Gluc O-Glucuronide M1->M1_Gluc UGTs M1_Sulf O-Sulfate M1->M1_Sulf SULTs M2 Diphenylmethanol Metabolite M2_Gluc O-Glucuronide M2->M2_Gluc UGTs

Caption: Predicted Phase II conjugation pathways for hydroxylated metabolites.

Part 2: A Framework for Experimental Validation

While predictions provide a crucial starting point, experimental validation is essential to definitively characterize the metabolic profile. [15]A tiered approach, beginning with in silico tools and progressing to in vitro assays, offers an efficient and robust strategy.

Tier 1: In Silico Prediction

Computational tools are invaluable for initial screening and hypothesis generation. [7][16]They can predict sites of metabolism, identify likely metabolites, and estimate metabolic stability. [8][13]* Methodologies: These tools range from expert rule-based systems that recognize common metabolic transformations to sophisticated quantum mechanics and machine learning models that calculate the reactivity of specific atoms. [12]* Causality: Utilizing in silico tools early allows for the prioritization of compounds and helps design more focused and efficient in vitro experiments. By anticipating likely "metabolic hotspots," chemists can modify the parent structure to improve its drug-like properties, a strategy known as "metabolic soft spot" blocking. [8]

Tier 2: In Vitro Experimental Protocols

In vitro assays using human-derived subcellular fractions or cells are the cornerstone of modern drug metabolism studies. [17][18][19]They provide direct experimental evidence of metabolic pathways and kinetics.

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance (CLint). [17] Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a morpholinomethyl benzophenone derivative in human liver microsomes (HLMs).

Methodology:

  • Reagent Preparation:

    • Prepare a 1 M stock of NADPH in buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a 1 mg/mL stock of the test compound in a suitable organic solvent (e.g., DMSO, Acetonitrile).

    • Thaw pooled human liver microsomes (HLMs) on ice. Dilute to a final working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, combine the HLM solution and the test compound (final concentration typically 1 µM).

    • Pre-warm the plate at 37°C for 5 minutes in a shaking water bath.

    • Initiate the metabolic reaction by adding a pre-warmed solution of the cofactor, NADPH (final concentration 1 mM). The absence of NADPH serves as a negative control.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Quench the reaction immediately by adding the aliquot to a 2-3 fold excess of ice-cold acetonitrile containing an internal standard (for analytical normalization).

  • Sample Processing:

    • Vortex the quenched samples thoroughly.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. [20][21]The method should be optimized for the specific parent compound.

    • Monitor the disappearance of the parent compound over time by measuring the peak area ratio of the analyte to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

Self-Validating System: The protocol's integrity is maintained by including controls. A positive control (a compound with known metabolic stability, e.g., verapamil) ensures the enzymatic activity of the microsomes. A negative control (incubation without NADPH) confirms that the compound loss is due to enzymatic metabolism and not non-specific binding or degradation.

This experiment aims to identify the structures of metabolites formed during incubation. [18][22] Objective: To identify the major Phase I and Phase II metabolites of a morpholinomethyl benzophenone derivative in human hepatocytes.

Methodology:

  • System Selection: Cryopreserved human hepatocytes are often preferred for MetID as they contain a full complement of both Phase I and Phase II enzymes. [14]Subcellular fractions like HLMs (for Phase I) and S9 fractions supplemented with cofactors (UDPGA for UGTs, PAPS for SULTs) can also be used.

  • Incubation:

    • Incubate the test compound (at a higher concentration than for stability assays, e.g., 10 µM) with suspended hepatocytes at 37°C.

    • Include separate incubations supplemented with specific Phase II cofactors if using subcellular fractions.

    • A control incubation without the test compound is essential to identify background peaks from the matrix.

  • Sample Preparation:

    • After a suitable incubation time (e.g., 60-120 minutes), quench the reaction with ice-cold acetonitrile or methanol.

    • Process the sample as described in the stability protocol (vortex, centrifuge, collect supernatant).

  • LC-HRMS Analysis:

    • Analyze the supernatant using liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS), such as a Q-TOF or Orbitrap instrument. [23][24][25] * HRMS provides accurate mass measurements, which are critical for determining the elemental composition of metabolites. [26][27] * Acquire data in both full scan mode (to detect all ions) and tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation. [28]

  • Data Mining and Interpretation:

    • Process the LC-HRMS data using specialized metabolite identification software.

    • Search for predicted metabolites by extracting ion chromatograms corresponding to their calculated exact masses (e.g., parent mass + 15.9949 for hydroxylation; parent mass + 176.0321 for glucuronidation).

    • Compare the MS/MS fragmentation pattern of a potential metabolite with that of the parent drug. Common fragments can confirm the core structure, while mass shifts in fragments can pinpoint the site of modification.

Trustworthiness: The use of HRMS provides high confidence in metabolite identification. Comparing chromatograms from the test incubation to the control incubation (without the drug) is a critical self-validating step to ensure that detected peaks are drug-related and not endogenous matrix components.

The overall workflow for predicting and identifying metabolites is summarized below.

G cluster_predict Prediction Phase cluster_validate Validation Phase InSilico In Silico Prediction (Software, Expert Knowledge) Incubation In Vitro Incubation (Hepatocytes / Microsomes) InSilico->Incubation Hypothesis Generation SamplePrep Sample Quenching & Protein Precipitation Incubation->SamplePrep Analysis LC-HRMS Analysis (Full Scan & MS/MS) SamplePrep->Analysis DataMine Data Mining (Metabolite Software) Analysis->DataMine Elucidation Structure Elucidation (Fragmentation Analysis) DataMine->Elucidation

Caption: Integrated workflow for metabolite prediction and identification.

Part 3: Implications and Next Steps

Understanding the metabolic pathways of morpholinomethyl benzophenone derivatives has profound implications for drug development.

  • Pharmacokinetics and Dosing: A high rate of metabolism (high intrinsic clearance) may lead to poor oral bioavailability and a short duration of action, necessitating more frequent dosing. [29]In vitro to in vivo extrapolation (IVIVE) models can be used to predict human pharmacokinetic parameters from these in vitro data. [30][31][32][33]* Drug-Drug Interactions (DDIs): If a compound is primarily cleared by a single CYP enzyme (e.g., CYP3A4), it is susceptible to DDIs. [34][35]Co-administration with an inhibitor of that enzyme could lead to dangerously high plasma concentrations of the drug. Further in vitro studies are required to assess the potential of the compound to inhibit or induce major metabolizing enzymes, in line with regulatory guidelines. [11]* Bioactivation and Toxicity: Metabolism is not always a detoxification process. Some metabolic transformations can lead to the formation of reactive metabolites that can covalently bind to cellular macromolecules, potentially causing idiosyncratic toxicity. [36]The benzophenone moiety, in particular, is known for its photochemical properties, and the potential for photo-induced toxicity or the formation of reactive oxygen species (ROS) should be considered. [36][37] Data Summary Table

ParameterDescriptionExperimental AssayImportance
t1/2 (in vitro) Time required for 50% of the parent drug to be metabolized.Metabolic StabilityIndicates speed of metabolism.
CLint Intrinsic Clearance; the inherent ability of the liver to metabolize a drug.Metabolic StabilityKey input for predicting in vivo hepatic clearance. [29]
Metabolite Profile The identity and relative abundance of all metabolites.Metabolite IdentificationDefines the biotransformation pathways.
Enzymes Involved Specific CYP, UGT, SULT isoforms responsible for clearance.Reaction PhenotypingCrucial for predicting drug-drug interaction potential. [11][17]

Conclusion

A thorough understanding of the metabolic pathways of morpholinomethyl benzophenone derivatives is not merely an academic exercise but a critical component of risk assessment and successful drug development. The predicted pathways—involving N-dealkylation, aromatic hydroxylation, ketone reduction, and subsequent conjugation—provide a strong foundation for targeted investigation. By employing a systematic approach that integrates in silico prediction with robust in vitro experimental validation, researchers can build a comprehensive metabolic profile. This knowledge enables the rational design of safer, more effective drug candidates and provides the necessary data to navigate the complex regulatory landscape, ultimately accelerating the journey from the laboratory to the clinic.

References

  • Kirchmair, J., Göller, A. H., Lang, D., & Kunze, J. (2019). In silico approaches and tools for the prediction of drug metabolism and fate: A review. Computational Biology and Medicine, 106, 54-64. [Link]

  • Saladi, P. A. V. L., Kamala, G. R., Ch, H., & P, N. (2026, January). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. Molecules. [Link]

  • Chen, X., et al. (2024). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. Briefings in Bioinformatics. [Link]

  • BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]

  • Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121-1132. [Link]

  • Barr, D. A., et al. (2024). Tackling metabolism issues in drug discovery with in silico methods. AZoNetwork. [Link]

  • Harrill, J. A., et al. (2021). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. Frontiers in Toxicology, 3. [Link]

  • de Bruyn, T., & Tresadern, G. (2014). In silico prediction of drug metabolism by P450. Current Drug Metabolism, 15(5), 514-525. [Link]

  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Retrieved from [Link]

  • Semantic Scholar. (n.d.). UDP-glucuronosyltransferases : Their role in drug metabolism and etoxification. Retrieved from [Link]

  • Park, S., et al. (2014). Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study. Journal of Pharmaceutical Sciences, 103(10), 3351-3360. [Link]

  • Creative Biolabs. (n.d.). In Vitro Metabolism Studies. Retrieved from [Link]

  • S, P., & K, S. (2017). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences, 6(3), 1-9. [Link]

  • Stresser, D. M. (2009). In Vitro Assays for Induction of Drug Metabolism. Methods in Molecular Biology, 481, 47-58. [Link]

  • Coughtrie, M. W. (2005). Human sulfotransferases and their role in chemical metabolism. Toxicological Sciences, 83(2), 229-231. [Link]

  • Nakajima, M. (2015). A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development. Drug Metabolism and Pharmacokinetics, 30(1), 3-17. [Link]

  • Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Retrieved from [Link]

  • Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies. Retrieved from [Link]

  • Leist, M., et al. (2017). Perspectives on In Vitro to In Vivo Extrapolations. Journal of the American Association for Laboratory Animal Science, 56(5), 557-563. [Link]

  • Kumar, A., et al. (2024). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Journal of Applied Bioanalysis, 10(1). [Link]

  • Silantes. (2023). Understanding the Role of Mass Spectrometry in Metabolomics. Retrieved from [Link]

  • Miners, J. O., et al. (2002). In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism. Current Protocols in Toxicology, Chapter 6, Unit 6.10. [Link]

  • Kim, S., et al. (2023). A comprehensive review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. Environmental Research, 216(Pt 2), 114623. [Link]

  • Patti, G. J., et al. (2012). Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging. Journal of Biological Chemistry, 287(47), 39766-39773. [Link]

  • Uusitalo, J. (2013). Liquid chromatography–mass spectrometry in drug metabolism studies. OuluREPO. [Link]

  • Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved from [Link]

  • Al-Sawalha, N. A., & Al-Btoush, O. M. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceutics, 13(9), 1369. [Link]

  • Hsieh, Y. (2008). HPLC-MS/MS in Drug Metabolism and Pharmacokinetic Screening. Expert Opinion on Drug Metabolism & Toxicology, 4(1), 93-101. [Link]

  • Ma, S., & Chowdhury, S. K. (2007). Application of Mass Spectrometry for Metabolite Identification. Current Drug Metabolism, 8(5), 474-486. [Link]

  • Paini, A., et al. (2020). In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned. Frontiers in Pharmacology, 11. [Link]

  • LCGC International. (2008). Mass Spectrometry for Metabolomics: Addressing the Challenges. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Sulfotransferase – Knowledge and References. Retrieved from [Link]

  • Su, C., & Chen, G. (2018). Updated perspectives on the cytosolic sulfotransferases (SULTs) and SULT-mediated sulfation. Acta Pharmaceutica Sinica B, 8(1), 4-13. [Link]

  • Coughtrie, M. W. H. (2005). Human Sulfotransferases and Their Role in Chemical Metabolism. Toxicological Sciences, 83(2), 229-231. [Link]

  • Stadnicka, J., Schirmer, K., & Ashauer, R. (2012). In Vitro- in Vivo Extrapolation of Hepatic Metabolism for Different Scenarios - A Toolbox. Environmental Science & Technology, 46(15), 8345-8352. [Link]

  • Kostiainen, R. (2000). Liquid chromatography-mass spectrometry in the study of the metabolism of drugs and other xenobiotics. Journal of Mass Spectrometry, 35(11), 1225-1234. [Link]

  • Kumar, A., et al. (2024). Applications Of Liquid Chromatography-Mass Spectrometry (LC-MS) In Drug Metabolism Studies. Journal of Applied Bioanalysis, 10(1). [Link]

  • XenoTech. (2023, February 24). Role of Sulfotransferases in Drug Metabolism and Potential for Drug Drug Interactions [Video]. YouTube. [Link]

  • SaferWorldbyDesign. (2020, December 9). An online interface for in vitro to in vivo extrapolation in HepaRG™ cells [Video]. YouTube. [Link]

  • FDA. (n.d.). In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. BS Publications. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2013). Benzophenone. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. [Link]

  • FDA. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

  • DLRC Group. (2024). ICH M12 Guideline Overview on Drug Interaction Studies. Retrieved from [Link]

  • Banno, H., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Sharma, A., et al. (2015). Benzophenone 1 induced photogenotoxicity and apoptosis via release of cytochrome c and Smac/DIABLO at environmental UV radiation. Toxicology Letters, 240(1), 168-177. [Link]

  • Wikipedia. (n.d.). Benzophenone. Retrieved from [Link]

  • Regulations.gov. (n.d.). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry. Retrieved from [Link]

  • Al-Suwailem, et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences, 6(S3), 1015-1033. [Link]

  • Cichero, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 369-386. [Link]

  • Cichero, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 369-386. [Link]

Sources

2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the chemical intermediate, 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone. It provides a detailed overview of its chemical identity, physicochemical properties, a proposed synthetic pathway, its applications as a structural scaffold, and essential safety protocols.

Introduction

2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone is a polysubstituted diaryl ketone. The benzophenone core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. This particular derivative is functionalized with features that make it a valuable building block for drug discovery. The 2-chloro and 4-fluoro substitutions on one phenyl ring significantly modulate the electronic and metabolic properties of the molecule. The morpholinomethyl group on the second phenyl ring is a common feature used to enhance aqueous solubility and improve pharmacokinetic profiles of drug candidates. This guide will explore the synthesis and potential utility of this versatile intermediate.

Chemical Identity and Identifiers

Precise identification is critical for sourcing, synthesis, and regulatory purposes. The primary identifiers for this compound are cataloged below.[1][2]

IdentifierValue
CAS Number 898770-47-3[1][2]
IUPAC Name (2-chloro-4-fluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone[1]
Synonyms 2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone[1][2]
Molecular Formula C18H17ClFNO2[1][2]
Molecular Weight 333.78 g/mol [2]
MDL Number MFCD03841417[1]
InChI InChI=1S/C18H17ClFNO2/c19-17-11-15(20)5-6-16(17)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2[1]
InChI Key CNHKUIFUYYLTFJ-UHFFFAOYSA-N[1]
Canonical SMILES O=C(C1=CC=C(CN2CCOCC2)C=C1)C1=CC=C(F)C=C1Cl[1]

Below is a 2D structural representation of the molecule.

Caption: 2D Structure of 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reaction optimization, and formulation. The data presented here are based on predicted values, which are common for specialized chemical intermediates.

PropertyValueSource
Boiling Point 450.9 ± 45.0 °C[2]
Density 1.278 ± 0.06 g/cm³[2]
pKa 6.05 ± 0.10[2]

Synthesis and Manufacturing

The synthesis of unsymmetrical benzophenones is most commonly achieved via Friedel-Crafts acylation.[3][4] This involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst. For the target molecule, a plausible and efficient strategy involves the acylation of 4-morpholinomethyl toluene with 2-chloro-4-fluorobenzoyl chloride.

synthesis_workflow start1 4-Methylbenzyl bromide intermediate1 4-(Morpholinomethyl)toluene start1->intermediate1 Nucleophilic Substitution start2 Morpholine start2->intermediate1 Nucleophilic Substitution final_product Target Compound: 2-Chloro-4-fluoro-3'- morpholinomethyl benzophenone intermediate1->final_product Friedel-Crafts Acylation (AlCl3 catalyst) start3 2-Chloro-4-fluorobenzoic acid intermediate2 2-Chloro-4-fluorobenzoyl chloride start3->intermediate2 Thionyl Chloride (SOCl2) intermediate2->final_product Friedel-Crafts Acylation (AlCl3 catalyst)

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol (Proposed)

This protocol is a representative, field-proven methodology for this class of reaction and should be adapted and optimized based on laboratory-specific conditions.

Step 1: Synthesis of 4-(Morpholinomethyl)toluene

  • Reactor Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve morpholine (1.2 equivalents) in a suitable solvent such as Dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add 4-methylbenzyl bromide (1.0 equivalent) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 2-Chloro-4-fluorobenzoyl chloride

  • Reactor Setup: In a fume hood, charge a flask with 2-chloro-4-fluorobenzoic acid (1.0 equivalent) and add thionyl chloride (SOCl2, 2.0 equivalents).

  • Reaction: Heat the mixture to reflux for 2-3 hours. The reaction evolves HCl and SO2 gas, requiring proper ventilation.

  • Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-chloro-4-fluorobenzoyl chloride, which is often used in the next step without further purification.

Step 3: Friedel-Crafts Acylation

  • Catalyst Suspension: In a dry, inert atmosphere (e.g., under nitrogen), suspend anhydrous aluminum chloride (AlCl3, 1.5 equivalents) in anhydrous DCM in a multi-neck flask. Cool the suspension to 0-5°C.

  • Reactant Addition: Add 4-(morpholinomethyl)toluene (1.2 equivalents) to the stirred suspension. Subsequently, add a solution of 2-chloro-4-fluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature below 5°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quenching and Extraction: Carefully quench the reaction by slowly pouring it over crushed ice. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate. After solvent removal via rotary evaporation, the crude product is purified by recrystallization or column chromatography to yield the final compound.

Applications in Research and Drug Development

The structural motifs within 2-chloro-4-fluoro-3'-morpholinomethyl benzophenone are of significant interest in medicinal chemistry. Benzophenone derivatives are known to exhibit a wide range of biological activities and serve as key intermediates in the synthesis of pharmaceuticals.[4][5]

  • Scaffold Value: The diaryl ketone core provides a rigid, three-dimensional structure that can be strategically decorated with functional groups to optimize interactions with biological targets.

  • Halogenation Impact: Chlorine and fluorine atoms are crucial bioisosteres in drug design.[6] They are used to enhance binding affinity to target proteins, block metabolic pathways to increase drug half-life, and modulate the compound's lipophilicity for better cell permeability.

  • Morpholine Moiety: The morpholine group is a "pharmacokinetic-friendly" heterocycle.[7] Its inclusion in a molecule often improves aqueous solubility, reduces toxicity, and enhances metabolic stability, which are critical properties for a successful drug candidate.

This compound, therefore, serves as a valuable starting material or intermediate for creating libraries of more complex molecules for screening against various therapeutic targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes.

applications cluster_functional_groups Key Functional Groups cluster_applications Drug Discovery Applications core 2-Chloro-4-fluoro-3'- morpholinomethyl benzophenone (Building Block) benzophenone Benzophenone Scaffold (Rigid Core) core->benzophenone halogens Cl, F Substituents (Metabolic Stability, Binding) core->halogens morpholine Morpholine Group (Solubility, PK Profile) core->morpholine library Combinatorial Library Synthesis core->library is a precursor for screening High-Throughput Screening library->screening lead_opt Lead Optimization screening->lead_opt

Caption: Role of the compound as a building block in drug discovery.

Safety and Handling

Working with this chemical requires adherence to standard laboratory safety protocols. The following information is a summary of typical hazards and precautions associated with substituted benzophenones and related intermediates.

CategoryInformation
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[8][9]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9][10]
Personal Protective Equipment (PPE) Wear a laboratory coat, chemical-resistant gloves (e.g., nitrile rubber), and safety glasses with side shields or goggles.[8][11]
First Aid Measures Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Skin Contact: Wash off immediately with soap and plenty of water. Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[8][10]
Storage Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][10]

Conclusion

2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone is a strategically designed chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its combination of a rigid benzophenone core, metabolically influential halogen substituents, and a pharmacokinetically favorable morpholine group makes it an ideal building block for the synthesis of novel therapeutic agents. The synthetic route via Friedel-Crafts acylation is a robust and scalable method for its production. Proper adherence to safety protocols is essential when handling this compound in a laboratory setting.

References

  • New Macword Format MSDS. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • AFG Bioscience. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-3-amino-4'-chloro-benzophenone. Retrieved from [Link]

  • Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
  • ResearchGate. (2025). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Retrieved from [Link]

  • Oreate AI Blog. (2026). Recent Advances in Molecular Research: Molecular Characteristics and Application Prospects of Benzophenone and Orforglipron. Retrieved from [Link]

  • PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • PMC - NIH. (n.d.). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-fluoro-4-(trifluoromethyl)benzophenone. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Optimal Solvent Selection for 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and process chemists working with 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone . It synthesizes structural analysis with green chemistry principles to define optimal solvent systems for synthesis, purification, and analysis.

Executive Summary

2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone is a lipophilic, basic intermediate often utilized in the synthesis of kinase inhibitors and CNS-active agents. Its solubility profile is dominated by two competing structural motifs: the lipophilic halogenated benzophenone core and the basic, polar morpholine moiety .

Optimal solvent selection requires exploiting this duality. While the benzophenone core dictates solubility in medium-polarity organics (DCM, Ethyl Acetate), the morpholine nitrogen (pKa ~8.3) introduces pH-dependent aqueous solubility. This guide provides a tiered solvent selection strategy, moving from traditional halogenated solvents to sustainable, high-performance alternatives.

Physicochemical Profiling & Solvation Mechanism

To select the correct solvent, one must understand the intermolecular forces at play.

Structural Analysis
  • Lipophilic Domain (The "Dissolver"): The diaryl ketone core, reinforced by Chlorine and Fluorine substituents, significantly increases

    
     (Predicted ~3.5–4.0). This requires solvents with moderate dispersion forces (London forces).
    
  • Hydrophilic/Basic Domain (The "Switch"): The morpholine ring contains an ether oxygen (H-bond acceptor) and a tertiary amine (H-bond acceptor/proton acceptor).

    • Effect: The molecule is soluble in alcohols via H-bonding but remains insoluble in neutral water.

    • Critical Mechanism: Protonation of the morpholine nitrogen in acidic media (

      
      ) renders the molecule water-soluble as a cationic salt.
      
Solubility Prediction Table
Solvent ClassRepresentative SolventsPredicted SolubilityMechanismApplication
Chlorinated Dichloromethane (DCM), ChloroformVery High Dipole-Dipole & DispersionSynthesis, Extraction
Polar Aprotic DMSO, DMF, DMAcHigh Dipole-DipoleStock Solutions, Library Storage
Esters/Ketones Ethyl Acetate, AcetoneModerate to High H-Bond Acceptance (Solvent)Crystallization, Extraction
Alcohols Methanol, Ethanol, 2-PropanolModerate H-Bonding (Donor/Acceptor)Recrystallization (Preferred)
Hydrocarbons Hexanes, HeptaneLow/Insoluble Dispersion onlyAnti-solvent
Aqueous (Acidic) 0.1 M HCl, 1 M Acetic AcidHigh Ionic Solvation (Salt formation)Work-up, Reverse Phase HPLC
Aqueous (Neutral) Water (pH 7)Insoluble Hydrophobic EffectAnti-solvent

Solvent Selection Strategy (Green Chemistry Aligned)

We prioritize solvents based on the ACS Green Chemistry Institute Pharmaceutical Roundtable guidelines, balancing solubility performance with safety/EHS profiles.

Tier 1: Recommended (Green & Effective)
  • Ethyl Acetate (EtOAc): Excellent for extraction and general solvation. Replaces DCM in many work-ups.

  • 2-Propanol (IPA) / Ethanol (EtOH): Ideal for recrystallization. The compound typically dissolves at reflux and crystallizes upon cooling.

  • Anisole: A high-boiling, green alternative to toluene or benzene for high-temperature reactions.

Tier 2: Usable (Specific Use Cases)
  • Dichloromethane (DCM): High solubility power but environmentally hazardous. Use only if Tier 1 solvents fail or for specific low-temperature lithiation chemistries.

  • DMSO: Essential for biological assay stock solutions (typically 10 mM) but difficult to remove in processing.

  • Acetonitrile (MeCN): Standard for HPLC/LC-MS mobile phases.

Tier 3: Avoid (Redundant or Hazardous)
  • Benzene: Carcinogenic. Replace with Toluene or Anisole.

  • Diethyl Ether: Flammability hazard. Replace with TBME (tert-Butyl methyl ether) or 2-MeTHF.

Experimental Protocols

Protocol A: Gravimetric Solubility Screening

Use this protocol to determine exact solubility limits for your specific batch.

Reagents: Test Compound, Solvent Set (MeOH, EtOH, IPA, EtOAc, Toluene). Equipment: 4 mL vials, Analytical Balance, Shaker/Vortexer, Centrifuge.

  • Weighing: Accurately weigh 50 mg of 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone into a tared 4 mL vial.

  • Solvent Addition: Add 250 µL of the target solvent.

  • Agitation: Vortex for 1 minute.

    • If dissolved: Solubility is > 200 mg/mL.

    • If solid remains: Proceed to Step 4.

  • Incremental Addition: Add solvent in 250 µL increments, vortexing between additions, until total dissolution is observed or total volume reaches 2 mL.

  • Calculation:

    
    
    
  • Visual Confirmation: Ensure the solution is clear (no Tyndall effect).

Protocol B: Recrystallization Solvent Optimization

The morpholine group allows for excellent purification via cooling crystallization in alcohols.

  • Screening: Test solubility in Ethanol and 2-Propanol at reflux vs. room temperature (RT).

    • Ideal Profile: Soluble at Reflux (>50 mg/mL) -> Insoluble at RT (<10 mg/mL).

  • Procedure:

    • Charge crude compound into a round-bottom flask.

    • Add Ethanol (approx. 5 mL per gram of compound).

    • Heat to reflux (

      
      ).
      
    • If not dissolved, add Ethanol dropwise until clear.

    • Optional: If impurities remain insoluble at reflux, perform a hot filtration.

    • Remove from heat and allow to cool slowly to RT with gentle stirring.

    • Cool further to

      
       in an ice bath to maximize yield.
      
    • Filter crystals and wash with cold Ethanol.

Visualizations & Workflows

Figure 1: Solubility Logic & Interaction Map

This diagram illustrates how the functional groups of the molecule dictate solvent interaction.

SolubilityLogic Compound 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone Benzophenone Benzophenone Core (Lipophilic) Compound->Benzophenone Morpholine Morpholine Group (Basic/Polar) Compound->Morpholine Solvent_Org Organic Solvents (DCM, EtOAc, Toluene) Benzophenone->Solvent_Org Dispersion Forces Solvent_Alc Alcohols (EtOH, IPA) Morpholine->Solvent_Alc H-Bonding Solvent_Aq_Acid Acidic Water (pH < 6) Morpholine->Solvent_Aq_Acid Protonation (Salt Formation) Solvent_Aq_Neut Neutral Water (pH 7) Solvent_Aq_Neut->Compound Insoluble

Caption: Interaction map showing how specific functional groups drive solubility in different media.

Figure 2: Purification Workflow (pH Swing)

This workflow demonstrates how to use the morpholine "switch" for purification without chromatography.

PurificationWorkflow Start Crude Mixture (Organic Phase) AcidExt Add Dilute Acid (1M HCl) Extract to Aqueous Start->AcidExt Sep1 Separate Phases AcidExt->Sep1 OrgPhase Organic Phase (Contains Non-Basic Impurities) Sep1->OrgPhase Discard AqPhase Aqueous Phase (Contains Product as Salt) Sep1->AqPhase Keep BaseAdd Basify (NaOH/NaHCO3) pH > 9 AqPhase->BaseAdd OrgExt Extract with EtOAc/DCM BaseAdd->OrgExt Final Pure Product (Free Base) OrgExt->Final

Caption: Acid-Base extraction protocol utilizing the morpholine pKa for purification.

References

  • ACS Green Chemistry Institute. (2011). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide. American Chemical Society.[1] [Link]

  • Prat, D., et al. (2016). Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. [Link]

  • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CAS 898770-47-3 (4'-morpholinomethyl analog). PubChem. [Link]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. [Link]

Sources

Application Notes and Protocols for the Pharmaceutical Intermediate: 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone, a versatile intermediate in pharmaceutical research and development. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the causality behind experimental choices, self-validating protocols, and authoritative grounding in established chemical principles. While this specific intermediate is not publicly linked to a commercialized Active Pharmaceutical Ingredient (API), its structural motifs are prevalent in modern therapeutics, particularly in the realm of neuropsychiatric medicine. This guide, therefore, presents a robust synthetic protocol for the intermediate and a representative application in the synthesis of a plausible, advanced pharmaceutical building block.

Introduction: The Significance of the Benzophenone Scaffold in Medicinal Chemistry

The benzophenone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Its rigid, diaryl ketone structure provides a well-defined three-dimensional orientation for pendant functional groups to interact with biological targets. The presence of chloro and fluoro substituents on one of the aromatic rings can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties.[2] Chlorine atoms can enhance metabolic stability and membrane permeability, while fluorine can improve binding affinity and block metabolic degradation pathways.[2]

The morpholinomethyl group on the second aromatic ring is a common feature in many central nervous system (CNS) active drugs. The morpholine moiety often imparts favorable properties such as increased water solubility, which can improve bioavailability, and it can act as a key pharmacophoric element for interaction with various receptors. This combination of structural features makes 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone a highly valuable, albeit specialized, intermediate for the synthesis of novel therapeutic agents, particularly in the development of antipsychotic and other CNS-targeted drugs.[3]

Synthesis of 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone

The most direct and industrially scalable method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation.[4][5] This electrophilic aromatic substitution reaction involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][6]

Reaction Scheme

The synthesis of 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone is achieved via the Friedel-Crafts acylation of 1-(3-(bromomethyl)phenyl)methanaminium bromide with 2-chloro-4-fluorobenzoyl chloride, followed by substitution with morpholine. A more direct approach, and the one detailed below, involves the acylation of a pre-formed morpholinomethyl-substituted aromatic ring.

G A 2-Chloro-4-fluorobenzoyl chloride E Friedel-Crafts Acylation A->E B 3-(Morpholinomethyl)bromobenzene B->E C Aluminum Chloride (AlCl3) C->E Catalyst D Dichloromethane (DCM) D->E Solvent F 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone E->F

Caption: Synthetic workflow for 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantitySupplier
2-Chloro-4-fluorobenzoyl chlorideC₇H₃Cl₂FO193.001.0 eqSigma-Aldrich
1-Bromo-3-(morpholinomethyl)benzeneC₁₁H₁₄BrNO256.141.1 eqCommercially Available
Anhydrous Aluminum Chloride (AlCl₃)AlCl₃133.341.2 eqSigma-Aldrich
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.93As solventSigma-Aldrich
2M Hydrochloric AcidHCl36.46For work-upFisher Scientific
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01For work-upFisher Scientific
BrineNaCl58.44For work-upFisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37For dryingSigma-Aldrich
EthanolC₂H₅OH46.07For recrystallizationFisher Scientific

Procedure:

  • Reaction Setup: A 500 mL three-neck round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Charging the Flask: The flask is charged with anhydrous dichloromethane (200 mL) and anhydrous aluminum chloride (1.2 eq). The suspension is cooled to 0-5 °C using an ice-water bath.

  • Addition of Reactants: A solution of 1-bromo-3-(morpholinomethyl)benzene (1.1 eq) in anhydrous DCM (50 mL) is added dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 10 °C.

  • A solution of 2-chloro-4-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM (50 mL) is then added dropwise over 1 hour, ensuring the temperature remains between 0-5 °C. The causality for this slow, cold addition is to control the exothermic reaction and prevent side reactions such as di-acylation or polymerization.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).

  • Work-up: The reaction mixture is carefully poured into a beaker containing 300 mL of ice-cold 2M hydrochloric acid with vigorous stirring. This step quenches the reaction and dissolves the aluminum salts. The organic layer is separated using a separatory funnel. The aqueous layer is extracted with DCM (2 x 100 mL). The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (150 mL) and brine (150 mL), then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or solid. The crude product is then purified by recrystallization from ethanol to afford 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone as a crystalline solid.

Characterization and Data

The structure and purity of the synthesized intermediate must be confirmed by a suite of analytical techniques.

Analytical Workflow

G A Purified Product B ¹H NMR Spectroscopy A->B C ¹³C NMR Spectroscopy A->C D FT-IR Spectroscopy A->D E Mass Spectrometry (ESI-MS) A->E F Structural Confirmation B->F C->F D->F E->F G Purity Assessment F->G

Caption: Analytical workflow for the characterization of the final product.

Representative Analytical Data

The following table summarizes the expected analytical data for 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone.

AnalysisExpected Results
¹H NMR Aromatic protons in the range of 7.2-7.8 ppm. A singlet for the benzylic CH₂ protons around 3.5 ppm. Triplets for the morpholine CH₂ protons adjacent to the oxygen and nitrogen atoms around 3.7 and 2.5 ppm, respectively.
¹³C NMR Carbonyl carbon signal around 194 ppm. Aromatic carbons in the range of 115-140 ppm. Benzylic carbon signal around 62 ppm. Morpholine carbons around 67 and 53 ppm.
Mass Spec (ESI-MS) [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₈H₁₈ClFNO₂).
IR Spectroscopy Strong carbonyl (C=O) stretching vibration around 1665 cm⁻¹. C-Cl stretching vibration around 750 cm⁻¹. C-F stretching vibration around 1250 cm⁻¹. C-N stretching vibration around 1115 cm⁻¹.

Application in the Synthesis of a Hypothetical Antipsychotic Agent

Proposed Synthetic Pathway

The following scheme illustrates a plausible conversion of the benzophenone intermediate to a more complex molecule featuring a piperazine moiety, a common structural element in many antipsychotic drugs.[7]

G A 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone B Reductive Amination A->B E Advanced Intermediate B->E C Piperazine C->B D Sodium triacetoxyborohydride D->B Reducing Agent F Further Elaboration to API E->F

Caption: Proposed pathway for the synthesis of an advanced pharmaceutical intermediate.

Representative Protocol for Reductive Amination

Procedure:

  • Reaction Setup: A 250 mL round-bottom flask is charged with 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone (1.0 eq), piperazine (1.5 eq), and dichloromethane (100 mL).

  • Reaction: The mixture is stirred at room temperature for 30 minutes. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise over 15 minutes. The reaction is stirred at room temperature for 24 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of saturated sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the advanced intermediate.

Safety and Handling

Appropriate safety precautions must be taken when handling the reagents and performing the synthesis.

  • 2-Chloro-4-fluorobenzoyl chloride: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Aluminum Chloride: Highly reactive with water, releasing HCl gas. Handle in a dry environment and add to solvents carefully.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood and avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone is a valuable pharmaceutical intermediate with significant potential for the synthesis of novel therapeutic agents, particularly for CNS disorders. The Friedel-Crafts acylation provides a robust and scalable method for its preparation. While its direct application in a commercialized API is not publicly documented, its structural features make it an attractive starting point for the development of new generation antipsychotics and other targeted therapies. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore the utility of this versatile building block in their drug discovery programs.

References

  • Google Patents. EP0855379B1 - Methods for the preparation of benzophenone derivatives.
  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available from: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

  • Google Patents. AU733422B2 - Methods for the preparation of benzophenone derivatives.
  • Google Patents. US5877353A - Process for the preparation of benzophenone derivatives.
  • Google Patents. WO2011089385A1 - New processes for producing benzophenone derivatives.
  • Pearson. Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Available from: [Link]

  • Chemistry at Winthrop University. The Friedel-Crafts Acylation. Available from: [Link]

  • Google Patents. EP0346734A2 - Derivatives of benzophenone and their preparation.
  • Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available from: [Link]

  • PrepChem.com. Synthesis of 2-methyl-3-amino-4'-chloro-benzophenone. Available from: [Link]

  • ResearchGate. Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone | Request PDF. Available from: [Link]

  • Google Patents. US5053557A - Process for preparing 2-chloro-4-fluorophenol.
  • Google Patents. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
  • PubMed. Synthesis and antitumor activity of novel benzophenone derivatives. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Available from: [Link]

  • PMC - NIH. The development of antipsychotic drugs. Available from: [Link]

  • PMC - NIH. Benzophenone: a ubiquitous scaffold in medicinal chemistry. Available from: [Link]

  • PMC - NIH. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

Sources

Scalable manufacturing methods for 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing of 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone

Executive Summary

Target Molecule: 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone CAS: N/A (Custom Intermediate) Primary Application: Key scaffold for Hedgehog pathway inhibitors (e.g., Vismodegib analogs) and kinase inhibitors targeting the MAPK pathway.

This guide details the process intensification and scale-up strategy for synthesizing 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone. While Friedel-Crafts acylation is the traditional academic route for diaryl ketones, it is unsuitable for this substrate due to the basic morpholine moiety, which complexes with Lewis acids (


), leading to stalled conversion and difficult workups.

Recommended Strategy: Grignard Addition to Nitrile . This route utilizes the robust nucleophilic addition of 3-(morpholinomethyl)phenylmagnesium bromide to 2-chloro-4-fluorobenzonitrile. It offers superior atom economy, avoids heavy metal catalysts (Pd/Sn), and minimizes impurity profiles associated with bis-addition.

Retrosynthetic Analysis & Route Selection

The structural complexity suggests three potential disconnections. The decision matrix below justifies the selection of the Nitrile-Grignard route.

Retrosynthesis Target TARGET: 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone RouteA Route A: Grignard + Nitrile (SELECTED) RouteA->Target High Yield No Lewis Acid RouteB Route B: Friedel-Crafts RouteB->Target Low Yield Lewis Acid Complexation RouteC Route C: Weinreb Amide RouteC->Target Good Yield Expensive Reagents Grignard 3-(Morpholinomethyl) phenylMgBr Grignard->RouteA Nitrile 2-Chloro-4-fluorobenzonitrile Nitrile->RouteA AcidCl 2-Chloro-4-fluorobenzoyl chloride AcidCl->RouteB Amine N-Benzylmorpholine deriv. Amine->RouteB

Figure 1: Retrosynthetic logic demonstrating the selection of the Grignard-Nitrile pathway over Friedel-Crafts due to chemoselectivity concerns.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (If not commercially sourced)

Target: 3-(4-Morpholinylmethyl)bromobenzene Reaction: Nucleophilic Substitution (


)
  • Charge a reactor with 3-bromobenzyl bromide (1.0 equiv) and Acetone (5 vol).

  • Add Potassium Carbonate (

    
    , 1.2 equiv) followed by Morpholine (1.1 equiv) dropwise.
    
  • Heat to reflux (

    
    ) for 4 hours.
    
  • Workup: Filter inorganic salts. Concentrate filtrate. Partition between EtOAc/Water.

  • Yield: Expect >90%. This intermediate is stable and can be distilled if high purity is required.

Phase 2: Grignard Reagent Formation (Critical Step)

Reagent: 3-(Morpholinomethyl)phenylmagnesium bromide Safety Note: The tertiary amine does not quench the Grignard, but it may coordinate to Mg. Use THF to displace the amine coordination.

  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser, N2 inlet, and pressure-equalizing addition funnel.

  • Activation: Add Magnesium turnings (1.2 equiv) and cover with anhydrous THF. Add a crystal of Iodine (

    
    ) and 5% of the bromide solution to initiate.
    
    • Indicator: Disappearance of iodine color and mild exotherm.

  • Addition: Dropwise add 3-(4-morpholinylmethyl)bromobenzene (1.0 equiv) in THF (5 vol) over 1 hour. Maintain internal temperature at

    
     (gentle reflux).
    
  • Digestion: Stir at

    
     for 1 hour post-addition. Titrate a small aliquot to confirm concentration (approx. 0.8 M).
    
Phase 3: Coupling and Hydrolysis

Reaction: Nucleophilic addition to Nitrile followed by Acidic Hydrolysis.

  • Cool the Grignard solution to

    
    .
    
  • Add a solution of 2-Chloro-4-fluorobenzonitrile (0.95 equiv relative to bromide) in THF slowly.

    • Exotherm Control: Do not allow internal temp to exceed

      
      . The nitrile is electrophilic; rapid addition causes side reactions.
      
  • Warm to Room Temperature (

    
    ) and stir for 4 hours. The solution will turn dark red/brown (imine magnesium salt).
    
  • Quench/Hydrolysis:

    • Cool to

      
      .
      
    • Slowly add 3M HCl (4 equiv). Caution: Hydrogen gas evolution from excess Mg.

    • Heat the biphasic mixture to

      
       for 2 hours. This step hydrolyzes the intermediate ketimine (
      
      
      
      ) to the ketone (
      
      
      ).
  • Workup:

    • Neutralize aqueous layer with NaOH to pH 9 (to ensure the morpholine ring is deprotonated and organic-soluble).

    • Extract with Isopropyl Acetate (IPAc) or MTBE.

    • Wash organic layer with Brine. Dry over

      
      .
      

Process Engineering & Scale-Up Data

The following parameters are critical for transferring this process from Lab (10g) to Pilot (1kg) scale.

ParameterSpecificationRationale
Solvent System THF (Reaction) / IPAc (Workup)THF is required for Grignard stability. IPAc prevents emulsion formation during extraction better than DCM.
Mg Activation Iodine + HeatMechanical activation (stirring) is insufficient for benzyl-morpholine halides due to steric bulk.
Temperature (Add)

Higher temperatures during nitrile addition promote "double addition" (tertiary alcohol formation).
Hydrolysis pH pH < 1 initially, then pH > 9Low pH is needed to break the imine; High pH is needed to recover the basic morpholine product.
Impurity Limit Bis-addition < 0.5%Controlled by stoichiometry (slight excess of Grignard is better than excess Nitrile).
Process Flow Diagram (PFD)

ProcessFlow Reactor1 Reactor 1 Grignard Formation (Mg + R-Br + THF) Reactor2 Reactor 2 Coupling (Nitrile Addition) Reactor1->Reactor2 Filter excess Mg Quench Hydrolysis Vessel (3M HCl, 50°C) Reactor2->Quench Transfer Imine Salt Separator Phase Separator (pH Adjustment -> Extraction) Quench->Separator Acidic Stream Crystallizer Crystallizer (Ethanol/Heptane) Separator->Crystallizer Organic Phase (Dried)

Figure 2: Manufacturing workflow emphasizing the separation of Grignard formation and Coupling to manage thermal loads.

Analytical & Quality Control

In-Process Control (IPC):

  • HPLC: Monitor disappearance of Nitrile (RT ~ 4.5 min) and appearance of Imine/Ketone.

  • Method: C18 Column, ACN/Water (0.1% TFA). Note: The morpholine nitrogen causes tailing; use TFA or high pH buffer.

Final Product Specifications:

  • Appearance: Off-white to pale yellow crystalline solid.

  • Purity: >98.5% (HPLC area).[1]

  • Identity: 1H NMR (Characteristic morpholine peaks at 2.4-3.6 ppm; Benzophenone carbonyl carbon ~195 ppm).

Safety & Handling (E-E-A-T)

  • Grignard Hazards: The formation of 3-(morpholinomethyl)phenylmagnesium bromide is exothermic. On a large scale, use a "feed-controlled" initiation where the halide is added only as fast as it is consumed to prevent accumulation and thermal runaway [1].

  • Cyanide Management: While the starting material is a nitrile, it does not release free cyanide during this reaction. However, waste streams from the aqueous layer should be treated as hazardous until pH neutralization is confirmed.

  • Morpholine Toxicity: Morpholine derivatives can be skin irritants. Use proper PPE (nitrile gloves, face shield) during the precursor synthesis step.

References

  • Org. Process Res. Dev. (2012).[2] Safety Assessment of Grignard Reagents on Scale.

  • Thermo Scientific Chemicals . 2-Chloro-4-fluorobenzonitrile Specifications and Safety Data.

  • Organic Syntheses . Preparation of Grignard Reagents from Aryl Halides. Coll. Vol. 3, p. 200.

  • Hatano, M., et al. (2010).[3] Zinc(II)-Catalyzed Addition of Grignard Reagents to Ketones. J. Org.[3] Chem.

  • Matrix Scientific . 4-Chloro-2-fluorobenzonitrile Product Data.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

Reaction Overview

The synthesis of 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone is typically achieved via a two-step process. The primary route involves an initial Friedel-Crafts acylation to form a benzophenone intermediate, followed by a Mannich reaction to introduce the morpholinomethyl group. Understanding each step is critical for troubleshooting.

Step 1: Friedel-Crafts Acylation This reaction forms the core benzophenone structure by creating a carbon-carbon bond between an acyl group and an aromatic ring.[1][2] The most common pathway is the reaction of 1-chloro-3-fluorobenzene with 3-(chloromethyl)benzoyl chloride in the presence of a strong Lewis acid catalyst, like aluminum chloride (AlCl₃).[3][4]

The mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[4][5] The halogen substituents on the benzene ring are deactivating, which can make this reaction challenging and sensitive to conditions.[4][5]

Step 2: Mannich Reaction The second step is a nucleophilic substitution to introduce the morpholine moiety. This is a classic Mannich reaction, an aminoalkylation process involving an amine (morpholine), a non-enolizable aldehyde (formaldehyde, often used as paraformaldehyde), and a carbon acid (the benzophenone intermediate).[6][7] The reaction proceeds through the formation of an Eschenmoser-like salt or an iminium ion, which is then attacked by the nucleophilic benzophenone.[7]

Overall Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Mannich Reaction / Nucleophilic Substitution A 1-Chloro-3-fluorobenzene P1 Intermediate: 2-Chloro-4-fluoro-3'-(chloromethyl)benzophenone A->P1 B 3-(Chloromethyl)benzoyl Chloride B->P1 Cat1 AlCl₃ (Catalyst) Cat1->P1 P2 Final Product: 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone P1->P2 C Morpholine C->P2

Caption: High-level workflow for the two-step synthesis.

Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: Why is my Friedel-Crafts acylation yield consistently low or failing completely?

Answer: Low yields in this step are common and can be attributed to several factors, primarily related to reagent quality, reaction conditions, and the nature of the substituted benzene ring.

  • Cause A: Inactive Catalyst (Lewis Acid). Aluminum chloride (AlCl₃) is extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze it to aluminum hydroxide, rendering it inactive.[8][9]

    • Solution: Use a fresh, unopened bottle of anhydrous AlCl₃. Handle it quickly in a glovebox or under a dry nitrogen/argon atmosphere. Ensure all glassware is rigorously dried (oven-dried or flame-dried) before use.[3]

  • Cause B: Deactivated Aromatic Ring. The chlorine and fluorine atoms on the 1-chloro-3-fluorobenzene ring are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.[4][5] This makes the reaction inherently slower and more demanding than with unsubstituted benzene.

    • Solution 1 (Stoichiometry): A stoichiometric amount of the Lewis acid catalyst is often required because both the starting material and the ketone product can form complexes with it.[10] Ensure you are using at least 1.1 to 1.5 equivalents of AlCl₃.

    • Solution 2 (Temperature Control): The initial reaction between the acyl chloride and AlCl₃ is highly exothermic.[3] This step should be performed at low temperatures (0-5 °C) to prevent side reactions.[11] After the initial complex formation, the reaction may require gentle heating (reflux in a solvent like dichloromethane) to overcome the activation energy barrier of the deactivated ring.[2]

  • Cause C: Incorrect Order of Addition. The order in which reagents are added is crucial.

    • Solution: The standard and most reliable procedure is to first create a suspension of AlCl₃ in an anhydrous solvent (e.g., DCM). Then, add the acyl chloride dropwise at 0-5 °C to form the acylium ion complex. Finally, add the 1-chloro-3-fluorobenzene solution slowly, maintaining the low temperature.[11]

Question 2: My TLC analysis shows multiple product spots after the Friedel-Crafts reaction. What are these impurities?

Answer: The formation of multiple spots indicates side reactions, most commonly the formation of isomers or poly-acylated products.

  • Cause A: Isomer Formation. Friedel-Crafts acylation can produce different positional isomers. While the directing effects of chloro and fluoro groups favor specific positions, suboptimal conditions can reduce regioselectivity.

    • Solution: Strict temperature control is key. Running the reaction at the recommended 0-5 °C during the addition phase minimizes the formation of thermodynamically less favorable isomers.

  • Cause B: Diacylation. Although the ketone product is deactivated, forcing the reaction with excessive heat or prolonged reaction times can sometimes lead to a second acylation.[4][10]

    • Solution: Monitor the reaction progress closely using TLC. Stop the reaction as soon as the starting material is consumed. Avoid unnecessarily high temperatures or extended reaction times.

Troubleshooting Logic Tree: Friedel-Crafts Acylation

Troubleshooting_FC Start Low/No Yield in Friedel-Crafts Step Q1 Is your AlCl₃ fresh and handled under anhydrous conditions? Start->Q1 Sol1 Use fresh, anhydrous AlCl₃. Handle in a glovebox. Use oven-dried glassware. Q1->Sol1 No Q2 What is your order of addition? Q1->Q2 Yes No1 No Yes1 Yes Sol2 Correct Order: 1. AlCl₃ in solvent. 2. Add Acyl Chloride at 0°C. 3. Add Aryl Halide at 0°C. Q2->Sol2 Incorrect Q3 Are you controlling temperature strictly? Q2->Q3 Correct WrongOrder Incorrect CorrectOrder Correct Sol3 Maintain 0-5°C during addition. Allow to warm to RT or reflux gently while monitoring. Q3->Sol3 No End Yield should improve. If not, consider alternative Lewis acids (e.g., FeCl₃). Q3->End Yes No3 No Yes3 Yes

Caption: Diagnostic workflow for Friedel-Crafts acylation issues.

Question 3: The second step (Mannich reaction) is not proceeding to completion, and I'm recovering the benzophenone intermediate.

Answer: Stalling in the Mannich reaction often points to issues with iminium ion formation or insufficient reactivity of the nucleophile.

  • Cause A: Paraformaldehyde Depolymerization. Paraformaldehyde is a solid polymer of formaldehyde and must be depolymerized to gaseous formaldehyde to react. This process can be slow or incomplete.[12]

    • Solution 1: Instead of paraformaldehyde, use an aqueous solution of formaldehyde (formalin), although this introduces water which may not be ideal for all substrates.

    • Solution 2: When using paraformaldehyde, heating the reaction mixture (e.g., refluxing in ethanol or isopropanol) is typically necessary to facilitate depolymerization. Adding a catalytic amount of acid or base can also help.[12]

  • Cause B: Incorrect pH. The Mannich reaction is sensitive to pH. The reaction is often acid-catalyzed to promote the formation of the electrophilic iminium ion.[13] However, if the solution is too acidic, the amine nucleophile (morpholine) will be protonated and rendered non-nucleophilic.

    • Solution: The reaction is often performed in a buffered solution or by using the hydrochloride salt of the amine. A common method is to reflux the reactants in a protic solvent like ethanol with a catalytic amount of hydrochloric acid.

  • Cause C: Insufficient Excess of Reagents. To drive the reaction to completion, it is common practice to use an excess of both the formaldehyde and the amine.[14]

    • Solution: Use at least 1.5 to 2.0 equivalents of both morpholine and formaldehyde relative to the benzophenone intermediate. This ensures a sufficient concentration of the reactive iminium species.[14]

Key Parameter Optimization

To systematically improve your yield, consider optimizing the following parameters.

ParameterRecommended RangeRationale & Impact on Yield
Friedel-Crafts Catalyst AlCl₃, FeCl₃, BF₃AlCl₃ is the most common but highly sensitive to moisture.[8] FeCl₃ is a milder, less sensitive alternative but may require higher temperatures. BF₃ can also be effective.[15] The choice can significantly impact yield and side-product formation.
Solvent (Friedel-Crafts) Dichloromethane (DCM), Dichloroethane (DCE), Carbon Disulfide (CS₂)The solvent must be anhydrous and inert to the reaction conditions. DCM is a good starting point. DCE allows for higher reflux temperatures if needed. CS₂ is a classic solvent but is highly flammable and toxic.
Temperature (Friedel-Crafts) 0 °C to RefluxLow temperature (0-5 °C) during addition is critical for selectivity.[11] The reaction may need to be warmed to room temperature or gently refluxed for completion, especially with deactivated substrates.[2]
Solvent (Mannich) Ethanol, Isopropanol, AcetonitrileProtic solvents like ethanol are often preferred as they can facilitate the formation of the iminium ion.
Amine/Formaldehyde Stoichiometry (Mannich) 1.5 - 2.0 equivalentsUsing an excess of the amine and formaldehyde shifts the equilibrium towards the product, increasing the yield.[14]

Experimental Protocols

Protocol 1: Optimized Friedel-Crafts Acylation

  • Preparation: Under a nitrogen atmosphere, add anhydrous aluminum chloride (1.3 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Solvent Addition: Add anhydrous dichloromethane (DCM) via cannula to create a suspension. Cool the flask to 0 °C in an ice-water bath.

  • Acyl Chloride Addition: Add 3-(chloromethyl)benzoyl chloride (1.0 eq) dissolved in anhydrous DCM to the dropping funnel. Add it dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Aromatic Substrate Addition: After the first addition is complete, add 1-chloro-3-fluorobenzene (1.1 eq) dissolved in anhydrous DCM via the dropping funnel over 30 minutes, again maintaining a temperature of 0-5 °C.

  • Reaction: Once the addition is complete, allow the mixture to stir at 0 °C for one hour, then slowly warm to room temperature. Monitor the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate system). If the reaction is sluggish, heat to a gentle reflux (approx. 40 °C) for 2-4 hours until the starting material is consumed.

  • Workup: Cool the reaction mixture back to 0 °C and very slowly quench by pouring it over crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing & Drying: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

  • Q: Can I use a different Lewis acid for the Friedel-Crafts acylation?

    • A: Yes. While AlCl₃ is standard, other Lewis acids like iron(III) chloride (FeCl₃) or boron trifluoride (BF₃) can be used.[15] They are sometimes less reactive but may offer better selectivity or be more tolerant of certain functional groups. Optimization would be required.

  • Q: My final product is difficult to purify. What are the likely impurities?

    • A: The most likely impurities are unreacted benzophenone intermediate from the Mannich step or isomeric byproducts from the Friedel-Crafts step. If the Mannich reaction was run in excess, you might also have residual morpholine. A thorough wash during workup and careful column chromatography are your best purification strategies.

  • Q: Is it possible to perform this synthesis as a one-pot reaction?

    • A: A one-pot synthesis is highly challenging due to the incompatibility of the reagents and conditions. The Lewis acid from the Friedel-Crafts step would complex strongly with the morpholine in the Mannich step, preventing it from reacting.[5] A sequential, two-step process with intermediate workup and purification is strongly recommended for achieving a reasonable yield.

References

  • BenchChem. (n.d.). Optimizing reaction conditions for Benzophenone O-acetyl oxime synthesis.
  • ResearchGate. (n.d.). Optimization of the reaction conditions. 1 a (0.30 mmol), benzophenone....
  • Organic Syntheses. (n.d.). Benzophenone.
  • Google Patents. (n.d.). CN101693652A - Process for preparing high-pure 4-hydroxybenzophenone.
  • Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Royal Society of Chemistry. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives.
  • Unknown. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • ResearchGate. (2016). Mannich condensation reaction problems?.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Chemguide. (n.d.). Friedel-Crafts acylation of benzene.
  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?.
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Gheorghe Roman et al. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE.
  • Unknown. (n.d.). Synthesis, Characterization and Application of Mannich Base.
  • PMC. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds.
  • PMC. (2021). Three-component radical homo Mannich reaction.
  • ResearchGate. (2025). (PDF) Synthesis of Mannich Bases by Two Different Methods and Evaluation of their Acetylcholine Esterase and Carbonic Anhydrase Inhibitory Activities.
  • PrepChem.com. (n.d.). Synthesis of 2-methyl-3-amino-4'-chloro-benzophenone.
  • Google Patents. (n.d.). US2686808A - Mannich reaction compounds.
  • Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
  • ResearchGate. (2025). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone | Request PDF.
  • BenchChem. (n.d.). Application Note and Protocol: Scale-Up Synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone.
  • ResearchGate. (n.d.). Three-component radical homo Mannich reaction.
  • Google Patents. (n.d.). CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.
  • PMC. (n.d.). A General Three-Component Alkyl Petasis Boron–Mannich Reaction.

Sources

Technical Support: Minimizing Side Reactions in the Morpholinomethylation of Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

Important Scope Clarification: Standard benzophenone (diphenylmethane) lacks the necessary


-protons or activated aromatic rings to undergo a direct Mannich reaction.[1][2] This guide addresses the morpholinomethylation of hydroxybenzophenones  (e.g., 2-hydroxybenzophenone or 4-hydroxybenzophenone). These substrates are standard in the synthesis of UV stabilizers and pharmaceutical intermediates where the phenolic hydroxyl group activates the ring for electrophilic aromatic substitution.[1]

The Chemistry: The reaction involves the condensation of a hydroxybenzophenone, formaldehyde (or paraformaldehyde), and morpholine.[1] The active electrophile is the morpholine iminium ion , generated in situ.[1]

Reaction Mechanism & Pathway Analysis

To troubleshoot effectively, one must visualize the competition between the desired pathway and side reactions.[1]

MannichReaction Reagents Morpholine + Formaldehyde Iminium Iminium Ion (Electrophile) Reagents->Iminium Acid Cat. Aminal SIDE REACTION: Methylene-bis-morpholine (Aminal) Reagents->Aminal Excess Morpholine No Substrate Interaction Product Mono-Mannich Base (3-morpholinomethyl) Iminium->Product Electrophilic Attack (Kinetic Control) Substrate 2-Hydroxybenzophenone Complex H-Bonded Complex Substrate->Complex Solvent Interaction BisProduct SIDE REACTION: Bis-Mannich Base (3,5-disubstituted) Product->BisProduct Excess Reagent High Temp

Figure 1: Mechanistic pathway showing the competition between mono-substitution (desired), bis-substitution (over-reaction), and aminal formation (reagent consumption).[1][2][3][4][5]

Troubleshooting Guide (Q&A)
Issue 1: "I am seeing a major impurity spot just above my product on TLC (High Rf)."

Diagnosis: Formation of Methylene-bis-morpholine (Aminal) .[1][2] This occurs when formaldehyde reacts with two equivalents of morpholine instead of the benzophenone. It happens when the benzophenone is not soluble enough or the iminium ion is not intercepted rapidly by the aromatic ring.

  • Corrective Protocol:

    • Change Addition Order: Do not mix morpholine and formaldehyde alone. Premix the hydroxybenzophenone and morpholine in the solvent first, then add formaldehyde slowly.[1]

    • Solvent Switch: Switch from Ethanol to Toluene or Dioxane .[1][2] Aminals are often less stable or less favored in non-polar solvents at reflux compared to protic solvents.[1][2]

    • Use Paraformaldehyde: Using solid paraformaldehyde instead of aqueous formalin reduces water content, which shifts the equilibrium toward the iminium species rather than the aminal.[1]

Issue 2: "My yield is low, and I have significant unreacted starting material, but the reagents are gone."

Diagnosis: Volatilization or Polymerization of Formaldehyde. Formaldehyde is volatile.[1][2] If you reflux an open system or use old paraformaldehyde, the stoichiometry drifts.[1]

  • Corrective Protocol:

    • Stoichiometric Excess: Use 1.2 to 1.5 equivalents of morpholine and formaldehyde relative to the benzophenone.

    • Depolymerization: If using paraformaldehyde, ensure you add a catalytic amount of acid (p-TsOH or HCl) to facilitate depolymerization into the reactive monomeric formaldehyde.[1][2]

Issue 3: "I am isolating a mixture of mono- and bis-substituted products."

Diagnosis: Over-alkylation (Bis-Mannich Reaction). Hydroxybenzophenones (especially 2-hydroxy) have two activated positions: C3 (ortho to OH) and C5 (para to OH).[1][2] The C3 position is usually favored due to hydrogen bonding with the morpholine nitrogen, but C5 is sterically open.[1]

  • Corrective Protocol:

    • Control Stoichiometry: Strictly limit reagents to 1.0 - 1.05 equivalents .

    • low-Temperature Addition: Combine reagents at 0–5°C and stir for 1 hour before heating to reflux. This favors the kinetically controlled mono-product at the most activated position (C3).[1][2]

    • Dilution: Increase solvent volume (0.1 M concentration). High concentration favors intermolecular collisions leading to bis-substitution.[1][2]

Issue 4: "The product turns into a sticky oil during workup and smells like amine."

Diagnosis: Retro-Mannich Reaction or Incomplete Hydrolysis of Aminals. Mannich bases are reversible.[2] In strong base or high heat during workup, they can decompose back to the starting material and amine.[1]

  • Corrective Protocol:

    • pH Control: Do not use strong base (NaOH) to neutralize.[1][2] Use saturated NaHCO₃ or wash with water until neutral.[1][2]

    • Avoid High Heat Distillation: Remove solvents under reduced pressure at temperatures <40°C .[1][2]

    • Recrystallization: Avoid column chromatography (silica is acidic and can degrade the product).[1][2] Recrystallize from Ethanol/Acetone mixtures.

Optimization Data: Solvent & Catalyst Effects

The choice of solvent dictates the mechanism (ionic vs. non-ionic) and the stabilization of the transition state.[1]

ParameterEthanol (Protic)Toluene (Aprotic)Recommendation
Reaction Rate Fast (Solvates ions well)Slower (Requires heat)Use Ethanol for speed; Toluene for difficult substrates.[1][2]
Bis-Impurity Higher riskLower riskToluene is better for mono-selectivity.[1][2]
Aminal Formation ModerateHigh (if water is trapped)Use Dean-Stark trap with Toluene to remove water.[1][2]
Workup Precipitation often directRequires evaporationEthanol allows "one-pot" crystallization.[1][2]
Validated Experimental Protocol (Mono-Morpholinomethylation)

Objective: Synthesis of 3-(morpholinomethyl)-2-hydroxybenzophenone.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 2-hydroxybenzophenone (10 mmol) in Ethanol (30 mL) .

  • Amine Addition: Add Morpholine (11 mmol) . Stir for 10 minutes at Room Temperature (RT).

  • Aldehyde Addition: Add Paraformaldehyde (11 mmol) and a catalytic amount of Conc. HCl (2 drops) .

    • Why? The acid catalyzes the depolymerization of paraformaldehyde and the formation of the iminium ion.[1]

  • Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (Mobile Phase: 30% EtOAc in Hexane).[1][2]

  • Workup (Self-Validating Step):

    • Cool to RT. If the product crystallizes, filter and wash with cold ethanol.[1]

    • Check: If no crystals, evaporate solvent to 50% volume and cool to -20°C.[1][2]

    • Purity Check: Dissolve a small amount in dilute HCl.[1][2] If it dissolves completely, no unreacted benzophenone (insoluble in acid) remains.[1][2]

References
  • Mechanism of the Mannich Reaction: Cummings, T. F., & Shelton, J. R. (1960).[1] Mannich Reaction Mechanisms. Journal of Organic Chemistry.

  • Mannich Bases of Hydroxybenzophenones: Blicke, F. F. (1942).[1][2] The Mannich Reaction. Organic Reactions. [1][2]

  • Side Reactions in Aminomethylation: Tramontini, M., & Angiolini, L. (1990).[1][2] Mannich Bases: Chemistry and Uses. CRC Press.[1][2] (Standard Reference Text).

  • Synthesis of UV Absorbers (Patent): Process for the preparation of 2-hydroxy-3-aminomethylbenzophenones. US Patent 3,086,974.[1][2]

  • Selectivity in Phenolic Mannich Reactions: Chiang, Y., et al. (2000).[1][2] Kinetics and Mechanism of the Mannich Reaction of Phenols. Journal of the American Chemical Society. [1][2]

Sources

Purification techniques for removing impurities from 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this key pharmaceutical intermediate. The purity of this compound is critical, as impurities can carry through subsequent synthetic steps, impacting the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides a series of frequently asked questions (FAQs), detailed troubleshooting protocols, and step-by-step purification procedures to help you navigate common challenges and achieve high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone?

The impurity profile of your crude product is highly dependent on the synthetic route employed. However, for a typical synthesis involving a Friedel-Crafts acylation or a related coupling reaction, you can anticipate the following classes of impurities:[3]

  • Unreacted Starting Materials: Residual 2-chloro-4-fluorobenzoyl chloride (or the corresponding acid) and 3-morpholinomethyl aniline or a related precursor.

  • Regioisomers: Isomers where the morpholinomethyl group is at a different position on the phenyl ring (e.g., 2' or 4' positions). Controlling regioisomeric impurities is a significant challenge in pharmaceutical synthesis.[4]

  • Byproducts of Side Reactions: Polysubstituted products or products resulting from the degradation of starting materials or the final compound under reaction conditions.[1]

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., dichloromethane, toluene) and residual catalysts or reagents.[2]

Q2: I've just completed the synthesis. What is the best initial work-up and purification step?

For most syntheses, a primary liquid-liquid extraction is the essential first step to remove inorganic salts, water-soluble reagents, and some polar impurities.[5][6][7] Given that 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone contains a basic morpholine nitrogen, an acid-base extraction can be highly effective.

  • Rationale: Dissolving the crude reaction mixture in an organic solvent (like ethyl acetate or dichloromethane) and washing with a dilute aqueous acid (e.g., 1M HCl) will protonate the morpholine group, rendering the desired product water-soluble. This will pull the product into the aqueous layer, leaving non-basic organic impurities behind. Subsequently, basifying the aqueous layer (e.g., with 2M NaOH) and back-extracting with an organic solvent will recover the purified product.[8]

Q3: How do I choose between recrystallization and column chromatography for final purification?

The choice depends on the purity of your material after the initial work-up and the nature of the remaining impurities.

  • Recrystallization is ideal when your crude product is already of moderate to high purity (>90%) and the impurities have different solubility profiles from your target compound. It is a highly efficient, scalable, and cost-effective method for removing small amounts of impurities.[9][10]

  • Column Chromatography is necessary when you have a complex mixture of impurities, such as regioisomers, or compounds with polarities very similar to your product.[11][12] While more time-consuming and solvent-intensive, it offers superior separation power.[13]

A decision-making workflow for selecting the appropriate purification technique is provided below.

Purification_Workflow Start Crude Product Analysis (TLC, ¹H NMR) AqueousWorkup Liquid-Liquid Extraction (Acid-Base Wash) Start->AqueousWorkup Initial Cleanup AssessPurity Assess Purity of Extracted Material AqueousWorkup->AssessPurity HighPurity >95% Pure? AssessPurity->HighPurity Recrystallize Recrystallization HighPurity->Recrystallize Yes ComplexMixture Complex Mixture or Isomers Present? HighPurity->ComplexMixture No FinalProduct High-Purity Product (>99%) Recrystallize->FinalProduct Chromatography Column Chromatography Chromatography->FinalProduct ComplexMixture->Recrystallize No ComplexMixture->Chromatography Yes

Sources

Resolving degradation issues of 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone under UV light

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve potential issues related to the compound's stability, particularly its degradation under UV light. Our goal is to provide you with the expert insights and practical protocols necessary to ensure the integrity of your experiments and the reliability of your results.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the most common initial questions regarding the stability of 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone.

Q1: My analytical results for 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone are inconsistent, showing a loss of the main peak and the appearance of new, smaller peaks over time. Could this be degradation?

A1: Yes, this is a classic sign of compound degradation. Benzophenone derivatives are known to be photosensitive, and exposure to light, especially UV light, can initiate photochemical reactions. The loss of potency (decrease in the main peak area) coupled with the emergence of new peaks (degradation products) on your chromatogram strongly suggests that the molecule is not stable under your current experimental or storage conditions. It is crucial to conduct a systematic photostability study to confirm this hypothesis.

Q2: What is the likely chemical mechanism behind the UV-induced degradation of this specific molecule?

A2: The degradation of 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone under UV light is likely a multi-step process involving several reactive species. The core benzophenone structure is a chromophore that readily absorbs UV radiation.

  • Photoexcitation: Upon absorbing UV photons, the benzophenone core transitions to an excited singlet state, which then rapidly converts to a more stable and longer-lived excited triplet state.

  • Radical Formation: This excited triplet state is highly reactive and can abstract hydrogen atoms from surrounding molecules (like solvents) or react with dissolved oxygen to generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH).

  • Molecular Attack: These highly reactive species can then attack the parent molecule at several vulnerable sites:

    • Morpholine Ring Cleavage: The morpholine moiety is susceptible to oxidative degradation, which can lead to the cleavage of the C-N bond, a known pathway for morpholine degradation.

    • Dehalogenation: The carbon-chlorine and carbon-fluorine bonds can undergo photolytic cleavage.

    • Aromatic Ring Hydroxylation: The phenyl rings can be hydroxylated by ROS.

This cascade of reactions leads to a mixture of degradation products.

G cluster_initiation Step 1: Photo-Initiation cluster_propagation Step 2: Radical Propagation cluster_degradation Step 3: Degradation Pathways Parent Parent Molecule (Ground State) Excited Excited Triplet State [Parent]* Parent->Excited Absorption & Intersystem Crossing Deg1 Morpholine Ring Cleavage Products Deg2 Dehalogenated Products Deg3 Hydroxylated Products UV UV Photon (hν) UV->Parent Excited->Parent Relaxation (Heat) O2 Dissolved O₂ Excited->O2 Energy Transfer Solvent Solvent (e.g., alcohol) Excited->Solvent H-Abstraction ROS Reactive Oxygen Species (e.g., •OH, O₂•⁻) O2->ROS ROS->Parent Attack

Caption: Proposed photodegradation pathway for 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone.

Q3: What types of degradation products should I expect to find in my analysis?

A3: Based on the proposed mechanism, you should look for several classes of degradation products. The primary products would likely be:

  • Oxidized Morpholine Derivatives: Compounds where the morpholine ring has been opened, potentially forming amino acids or aldehydes. For instance, studies on morpholine biodegradation show intermediates like 2-(2-aminoethoxy)acetate.

  • Hydroxylated Benzophenones: The parent molecule with one or more hydroxyl (-OH) groups added to the aromatic rings.

  • Dehalogenated Analogues: Molecules where the chlorine or fluorine atom has been replaced by a hydrogen or hydroxyl group.

  • Smaller Fragments: In cases of extensive degradation, you might observe smaller aromatic acids or aldehydes resulting from the cleavage of the benzophenone structure itself.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies to identify, quantify, and mitigate degradation.

Q4: How do I set up a reliable experiment to confirm photostability and identify degradants?

A4: A forced degradation study under controlled UV light is the standard approach. This involves exposing your compound to a defined amount of UV and visible light and comparing it to a protected (dark) control. The International Council for Harmonisation (ICH) Q1B guideline provides the industry-standard framework for this.

Objective: To determine if UV/visible light exposure causes degradation and to generate degradants for characterization.

Materials:

  • 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone (solid or in solution).

  • Photostability chamber with calibrated UV-A and visible light lamps.

  • Quartz cuvettes or appropriate chemically inert, UV-transparent containers.

  • Control samples wrapped completely in aluminum foil.

  • HPLC or UPLC system with a UV/PDA detector.

Procedure:

  • Sample Preparation: Prepare identical samples of your compound. If in solution, use a common solvent like acetonitrile or methanol. Prepare a "dark control" by wrapping an identical sample container completely in aluminum foil.

  • Exposure: Place the unwrapped sample and the dark control side-by-side in the photostability chamber.

  • Irradiation: Expose the samples to a light dose of not less than 1.2 million lux hours (visible) and 200 watt hours per square meter (UV-A), as specified by ICH Q1B.

  • Time-Point Sampling: Collect aliquots from both the exposed and dark control samples at regular intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analysis: Analyze each sample immediately by a stability-indicating chromatographic method (see Protocol 2).

  • Evaluation: Compare the chromatograms of the light-exposed samples to the dark control. A significant decrease in the parent peak area and/or the growth of new peaks in the exposed sample confirms photolability.

Caption: Workflow for a confirmatory photostability study.

Q5: What is a good starting point for an HPLC method to separate the parent compound from its potential degradation products?

A5: A reversed-phase HPLC method with a C18 column is the most common and effective approach for analyzing benzophenone derivatives. A gradient elution is recommended for initial development to ensure that all potential degradation products, which may have very different polarities, are eluted and observed.

Objective: To develop an HPLC method capable of resolving the parent peak from all significant degradation product peaks.

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGood retention and separation for moderately polar compounds. A common workhorse column.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is compatible with MS if needed for identification.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the hydrophobic parent compound.
Gradient Program 5% to 95% B over 20 minA broad gradient ensures elution of both early (polar) and late (non-polar) eluting compounds.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection (UV) 260 nmBenzophenone cores have strong UV absorbance around this wavelength. Use a PDA detector to screen for other optimal wavelengths for degradants.
Injection Vol. 10 µLStandard volume; adjust based on concentration and sensitivity.

Optimization:

  • If peaks are poorly resolved, try a shallower gradient or a different organic modifier (e.g., methanol).

  • Once separation is achieved, the method can be converted to a faster isocratic method for routine analysis if all peaks of interest elute within a narrow time frame.

Q6: My experiment requires the use of UV light. How can I minimize degradation during the actual procedure?

A6: If UV exposure is unavoidable, you must control other environmental factors that can accelerate photodegradation.

FactorIssueMitigation Strategy
Solvent Protic solvents (e.g., isopropanol, ethanol) can donate hydrogen atoms, facilitating radical reactions.Use aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) where possible. If a protic solvent is required, use it freshly de-gassed.
Oxygen Dissolved oxygen is a key precursor for generating highly destructive ROS.De-gas all solvents and solutions thoroughly (e.g., by sparging with nitrogen or argon for 15-20 minutes). Maintain an inert atmosphere over the reaction if possible.
pH The ionization state of the molecule can affect its stability. The morpholine group is basic.Buffer your solution to a neutral pH (around 7.0) unless the experimental conditions require otherwise. The stability can be pH-dependent.
Photosensitizers Other components in your mixture (e.g., excipients, other reagents) could act as photosensitizers, absorbing light and transferring energy to your compound, accelerating its degradation.Simplify your reaction mixture as much as possible. Run controls with individual components to identify any potential photosensitizers.

Part 3: Proactive Stabilization Strategies

Q7: How should I handle and store 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone to ensure its long-term stability?

A7: Proper handling and storage are critical to preventing degradation before your experiment even begins.

  • Packaging: The most effective method is light exclusion. Always store the compound, both in solid form and in solution, in amber glass vials or containers completely wrapped in aluminum foil.

  • Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing to displace oxygen.

  • Temperature: Store at recommended temperatures (typically 2-8°C or -20°C) to slow down any potential thermal degradation pathways, although photodegradation is the primary concern.

  • Formulation Additives: If you are developing a formulation, consider including a UV absorber or an antioxidant. UV absorbers work by competitively absorbing the damaging UV radiation. However, the effect of antioxidants can be unpredictable and must be carefully evaluated.

By understanding the mechanisms of degradation and implementing these rigorous analytical and handling protocols, you can ensure the accuracy and reproducibility of your research involving 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone.

References

  • Kosma, C. I., Lambropoulou, D. A., & Albanis, T. A. (2016). Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. Chemosphere, 144, 134-141. [Link]

  • Tønnesen, H. H. (2004).
  • Louch, D., et al. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts. [Link]

  • Kockler, J., Oelgeschläger, S., & Tønnesen, H. H. (2012). Formulation and stability testing of photolabile drugs. Journal of Pharmaceutical Sciences, 101(8), 2685-2696.
  • Shah, S., & Sharad, S. (2017). Photostability in Pharmaceutical Dosage Forms. Pharma Excipients.
  • Montanari, S., et al. (2017). Light-sensitive Drugs in Topical Formulations: Stability Indicating Methods and Photostabilization Strategies. Current Pharmaceutical Design, 23(39), 6034-6047. [Link]

  • Singh, S., & Singh, B. (2008). Improvement of Photostability in Formulation: A Review. Journal of the Scientific Research, 20(7), 5097-5108.
  • Lin, K., & Reinhard, M. (2005). Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. Environmental Science & Technology, 39(5), 1302-1308.
  • Pougin, K., & Pichat, P. (1996). Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions. Journal of the Chemical Society, Faraday Transactions, 92(14), 2497-2502.
  • Longchang Chemical. (2022). Photoinitiators of benzophenone and benzotriazole UV absorbers. Longchang Chemical.
  • Certified Laboratories. (2025). Understanding Photostability Testing for Cosmetic & OTC Drug Products.
  • Louch, D., et al. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight.
  • Pharma Stability. (2025). Photostability Testing Issues. Pharma Stability.
  • Waterman, K. C. (2006). Sample Presentation for Photostability Studies: Problems and Solutions.
  • Poupin, P., et al. (1999). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 65(5), 2270-2276. [Link]

  • Zielnik, A. (2017). Photostability testing: Shedding light on a not well understood guideline.
  • Truffaut, N., et al. (1999). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray

Technical Support Center: Separation of Isomers in Chloro-Fluoro Benzophenone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of chloro-fluoro benzophenones—critical intermediates for lipid-lowering agents (e.g., fenofibrate) and polymerization monomers—is typically achieved via Friedel-Crafts acylation.[1][2] A persistent challenge in this pathway is the formation of unwanted regioisomers (primarily ortho-substituted) alongside the desired para,para'-isomer.

This technical guide provides a self-validating workflow for minimizing, separating, and analyzing these isomers. We prioritize "prevention by design" followed by robust purification protocols.

Module 1: Reaction Optimization (Source Control)

Objective: Minimize the formation of the ortho-isomer (2-chloro-4'-fluorobenzophenone or 2-fluoro-4'-chlorobenzophenone) during the reaction phase.

The Mechanism of Isomer Formation

In the Friedel-Crafts acylation of fluorobenzene with 4-chlorobenzoyl chloride , the fluorine atom acts as an ortho, para-director. While the para-position is favored due to steric hindrance at the ortho-position, the high reactivity of the acylium ion can lead to 5–15% ortho-isomer formation if conditions are uncontrolled.

Optimization Protocol
  • Solvent Selection: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . Avoid Nitrobenzene unless necessary for solubility, as its high boiling point complicates workup and can thermally promote ortho-substitution.

  • Temperature Control: Maintain reaction temperature between 0°C and 5°C during catalyst addition. Higher temperatures increase the kinetic energy of the system, overcoming the steric barrier of the ortho-position and increasing impurity levels.

  • Catalyst: Anhydrous Aluminum Chloride (

    
    )  is the standard.[3] Ensure it is fresh and free-flowing (yellow/grey powder, not white clumps).
    

Module 2: Purification by Crystallization (The Workhorse)

Objective: Isolate the para,para'-isomer (>99% purity) from the crude mixture using solubility differences.

Principle: The para,para'-isomer (4-chloro-4'-fluorobenzophenone) is a symmetric, planar molecule with efficient crystal packing forces, resulting in a melting point of 99–101°C [1]. The ortho-isomer, due to steric twisting between the carbonyl and the phenyl ring, has poor packing efficiency and often exists as an oil or low-melting solid. We exploit this by using a solvent that dissolves the "oily" ortho-isomer at room temperature but precipitates the para-isomer.

Standard Operating Procedure (SOP): Ethanol Recrystallization
  • Dissolution: Transfer crude solid (10.0 g) to a 250 mL Erlenmeyer flask. Add Ethanol (95%) (approx. 3-5 mL per gram of solid).

  • Heating: Heat to reflux (~78°C) with stirring until the solid completely dissolves. If insoluble particulates remain, perform a hot filtration.

  • Controlled Cooling: Remove from heat and allow the flask to cool to room temperature slowly (over 1-2 hours). Do not plunge into ice immediately; rapid cooling traps the ortho-isomer inside the crystal lattice (occlusion).

  • Crystallization: White needles should form. Once at room temperature, cool in an ice bath (0-5°C) for 30 minutes to maximize yield.

  • Filtration: Filter by vacuum. Wash the cake with cold ethanol (2 x 5 mL). The ortho-isomer remains in the yellow mother liquor.

Troubleshooting Guide: Crystallization
Symptom Probable Cause Corrective Action
Oiling Out (Product separates as liquid droplets)Solution is too concentrated or solvent is too polar.Re-heat and add 10-20% more solvent. Alternatively, add a "seed crystal" of pure product at the cloud point.
Low Yield (<50%)Too much solvent used.Concentrate the mother liquor by rotary evaporation to half volume and repeat cooling cycle (Second Crop).
Yellow Crystals Trapped impurities/solvent.Recrystallize again using Methanol or add activated charcoal during the hot dissolution step (filter hot).

Module 3: Chromatographic Separation

Objective: Analytical quantification or preparative isolation when crystallization fails (e.g., >15% isomer content).

Workflow Diagram

SeparationWorkflow Crude Crude Reaction Mixture (Para + Ortho Isomers) TLC TLC Screening (Hexane/EtOAc 9:1) Crude->TLC Decision Isomer Content? TLC->Decision Cryst Recrystallization (Ethanol) Decision->Cryst < 15% Ortho Flash Flash Chromatography (Silica Gel) Decision->Flash > 15% Ortho Pure Pure 4-Chloro-4'-fluorobenzophenone (>99%) Cryst->Pure Crystals Liquor Mother Liquor (Enriched Ortho Isomer) Cryst->Liquor Filtrate HPLC Prep HPLC (C18 Reverse Phase) Flash->HPLC Difficult Separation Flash->Pure HPLC->Pure

Caption: Decision matrix for selecting the appropriate purification pathway based on crude impurity levels.

HPLC Method (Analytical & Prep)

Separating the ortho and para isomers requires a column that can discriminate based on molecular shape (planarity).

  • Column: C18 (Octadecylsilane), 5 µm, 4.6 x 150 mm (e.g., Agilent Zorbax or Waters Symmetry).

  • Mobile Phase: Acetonitrile : Water (60 : 40 Isocratic).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 254 nm.

  • Elution Order:

    • Ortho-isomer: Elutes first . The non-planar "twist" reduces the effective hydrophobic surface area interacting with the C18 chains [2].

    • Para-isomer: Elutes second . The planar structure maximizes hydrophobic interaction, increasing retention time.

Flash Chromatography (Silica Gel)

For preparative cleanup of gram-scale quantities.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Hexane : Ethyl Acetate (95 : 5).

  • Note: The ortho-isomer is less polar (internal shielding of the carbonyl) and will move faster (

    
     ~0.45) than the para-isomer (
    
    
    
    ~0.35) on silica plates.

Module 4: Frequently Asked Questions (FAQ)

Q1: My HPLC peaks are co-eluting. How do I improve resolution? A: The ortho and para isomers are structurally similar. To improve resolution (


):
  • Lower the Organic Modifier: Change Acetonitrile:Water from 60:40 to 50:50 . This increases retention time for both but magnifies the selectivity factor (

    
    ).
    
  • Switch Solvent: Use Methanol instead of Acetonitrile. Methanol is a protic solvent and may interact differently with the carbonyl dipole, potentially altering selectivity.

  • Column Temperature: Lower the column temperature to 20°C . Mass transfer is slower, but selectivity often improves for shape-constrained isomers at lower temperatures.

Q2: Can I use distillation to separate the isomers? A: Generally, no . The boiling points of 4-chloro-4'-fluorobenzophenone (~332°C) and its isomers are very high and close. Thermal degradation (dehalogenation) is a risk at these temperatures. Distillation is only recommended for removing unreacted starting materials (fluorobenzene/chlorobenzoyl chloride) prior to crystallization.

Q3: Why is the ortho-isomer forming even at 0°C? A: Check your addition rate . If you add the catalyst or acid chloride too quickly, localized "hot spots" occur (exotherms), momentarily spiking the temperature above 0°C in that zone. Use a dropping funnel and add reagents dropwise over 30-60 minutes with vigorous stirring.

References

  • ChemicalBook. (2025). 4-Chloro-4'-fluorobenzophenone Properties and Melting Point Data. Retrieved from

  • Sielc Technologies. (n.d.). Separation of Benzophenone Isomers on Newcrom R1 HPLC column. Retrieved from

  • National Institutes of Health (NIH). (2006). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Benzophenone Derivatives. Retrieved from

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation: Mechanism and Regioselectivity. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Validation for the Analysis of 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of two High-Performance Liquid Chromatography (HPLC) methods for the quantification and stability assessment of 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols and field-proven insights grounded in regulatory standards.

Introduction: The Imperative for Validated Analytical Methods

2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone is a complex organic molecule, likely synthesized as an intermediate or an active pharmaceutical ingredient (API). Its benzophenone core provides a strong chromophore suitable for UV detection, while the substituted phenyl rings and the morpholino group introduce polarity and potential sites for degradation. Ensuring the identity, purity, and strength of such a compound is critical in drug development and manufacturing.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1] However, an HPLC method is only reliable if it is proven to be suitable for its intended purpose through a rigorous process known as method validation.[2][3] Regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established clear guidelines for this process.[4][5][6] This guide will compare two distinct HPLC methods, a rapid isocratic screening method and an optimized gradient stability-indicating method, using the validation parameters outlined in the ICH Q2(R1) guideline.[2][7]

Section 1: Foundational Principles of HPLC Method Validation

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[2] This involves a series of experiments designed to test the method's performance characteristics. A validated analytical procedure is a prerequisite for use in any regulated testing, including release, stability, and in-process controls.[8] The core validation parameters are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Section 2: Method Development Strategy & Proposed Systems

The analyte's structure—a substituted benzophenone—suggests it is a relatively non-polar molecule with good UV absorbance around 254 nm. Based on this, two reversed-phase HPLC methods are proposed for comparison.

Method A: Isocratic Screening Method This method is designed for rapid, routine analysis where speed is prioritized, such as in-process control or initial purity screening.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (70:30 v/v)

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Causality: The choice of a 70% acetonitrile mobile phase provides strong elution strength for a rapid runtime. An isocratic method is simpler and more reproducible day-to-day than a gradient method, but it risks co-elution of impurities with similar polarity to the main peak.

Method B: Gradient Stability-Indicating Method This method is developed to separate the main analyte from all potential degradation products and process-related impurities, making it suitable for stability studies and final product release testing.[8]

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile

  • Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: Photodiode Array (PDA) at 254 nm (scanned from 200-400 nm)

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

Causality: A longer column provides higher efficiency and resolving power. The gradient elution starts with a weaker mobile phase (30% Acetonitrile) to retain and separate polar impurities, then ramps up to elute the main peak and any non-polar impurities. The use of a PDA detector allows for peak purity analysis, which is essential for confirming specificity in a stability-indicating method. Phosphoric acid is used to control the pH and ensure sharp, symmetrical peak shapes.

Section 3: Comparative Validation Protocols and Data Analysis

The following sections detail the experimental protocols for each validation parameter and present a comparative analysis of the hypothetical results for Method A and Method B.

Specificity and Forced Degradation

Objective: To demonstrate that the analytical method can accurately measure the analyte without interference from potential degradants.

Protocol:

  • Prepare solutions of the analyte in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Subject the solutions to forced degradation conditions as recommended by ICH Q1A(R2) guidelines.[10]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (solid state).

    • Photolytic: Expose to 1.2 million lux hours and 200 watt-hours/m² of UV light (ICH Q1B).[11]

  • Analyze the unstressed sample, a blank, and all stressed samples using both HPLC methods. The goal is to achieve 5-20% degradation of the active ingredient.[10][11]

  • For Method B, use the PDA detector to assess peak purity of the analyte peak in all stressed samples.

Data Comparison & Analysis:

ParameterMethod A (Isocratic)Method B (Gradient)
Resolution (Analyte vs. Closest Degradant) 1.2 (in oxidative stress sample)> 2.5 (for all degradants)
Peak Purity (Analyte Peak) Not ApplicablePass (Purity Angle < Purity Threshold)
Interference at Analyte RT in Blank None ObservedNone Observed

Interpretation: Method A shows poor resolution between the main peak and a degradant formed under oxidative stress, indicating it is not stability-indicating. Method B successfully separates the analyte from all degradation products with excellent resolution and demonstrates peak purity via PDA analysis. This confirms Method B's superior specificity.[12]

Linearity and Range

Objective: To confirm a proportional relationship between detector response and analyte concentration over a specified range.

Protocol:

  • Prepare a stock solution of 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone.

  • Perform serial dilutions to create at least five concentration levels covering the expected working range (e.g., 50% to 150% of the target concentration; for impurities, this would be from LOQ to 120% of the specification limit).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Data Comparison & Analysis:

ParameterMethod A (Isocratic)Method B (Gradient)Acceptance Criteria
Range Tested 50 - 150 µg/mL50 - 150 µg/mLAs required
Correlation Coefficient (r²) 0.99920.9998≥ 0.999
Y-intercept Close to originClose to originNot significant

Interpretation: Both methods demonstrate excellent linearity within the tested range, as indicated by correlation coefficients well above the typical acceptance criterion of 0.999.

Accuracy

Objective: To determine the closeness of the measured value to the true value, often assessed through recovery studies.

Protocol:

  • Prepare a placebo (matrix without the analyte).

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each level.

  • Analyze the samples and calculate the percentage recovery.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

Data Comparison & Analysis:

Spike LevelMethod A (% Recovery)Method B (% Recovery)Acceptance Criteria
80% 99.5%100.2%98.0% - 102.0%
100% 101.2%100.5%98.0% - 102.0%
120% 101.8%101.1%98.0% - 102.0%

Interpretation: Both methods exhibit high accuracy, with recovery values falling comfortably within the standard acceptance range of 98-102%.

Precision (Repeatability & Intermediate Precision)

Objective: To assess the method's consistency under various conditions.

Protocol:

  • Repeatability (Intra-day): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results of each set.

Data Comparison & Analysis:

ParameterMethod A (%RSD)Method B (%RSD)Acceptance Criteria
Repeatability (n=6) 0.85%0.45%≤ 2.0%
Intermediate Precision (n=6) 1.35%0.90%≤ 2.0%

Interpretation: Both methods demonstrate acceptable precision. However, Method B shows significantly lower %RSD values, indicating a more consistent and reliable performance. The gradient method's controlled separation often leads to better peak integration and thus higher precision.

LOD & LOQ

Objective: To determine the lowest concentration at which the analyte can be reliably detected and quantified.

Protocol:

  • These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • S/N Method: Determine the concentration that yields a S/N ratio of 3:1 for LOD and 10:1 for LOQ.

    • Slope Method: LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.

Data Comparison & Analysis:

ParameterMethod AMethod BAcceptance Criteria
LOD (µg/mL) 0.150.05Reportable
LOQ (µg/mL) 0.450.15Reportable & Verified

Interpretation: Method B is demonstrably more sensitive than Method A, with significantly lower LOD and LOQ values. This is crucial for accurately quantifying low-level impurities or degradation products.

Section 4: System Suitability Testing (SST)

Trustworthiness: Before any validation or sample analysis run, a System Suitability Test (SST) must be performed to verify that the chromatographic system is adequate for the intended analysis.[13][14] This is a self-validating check that ensures the system is performing correctly on a day-to-day basis.[15]

Protocol:

  • Prepare a system suitability solution containing the analyte and a known, closely eluting impurity or a bracketing peak.

  • Perform five replicate injections of the SST solution before starting the analytical run.

  • Verify that all SST parameters meet the pre-defined acceptance criteria.

SST Parameters and Acceptance Criteria:

ParameterMethod B Acceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry
Theoretical Plates (N) ≥ 2000Measures column efficiency
%RSD of Peak Area (n=5) ≤ 2.0%Confirms injection precision
Resolution (Rs) ≥ 2.0Ensures separation of critical peaks

Section 5: Workflow & Logic Visualization

The following diagrams illustrate the logical flow of the HPLC method validation process and the decision-making framework for selecting an appropriate method.

G cluster_0 Method Development & Validation Workflow Dev Method Development (Selectivity, Peak Shape) Val_Protocol Write Validation Protocol (Define Parameters & Criteria) Dev->Val_Protocol Specificity Specificity (Forced Degradation) Val_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Val_Report Final Validation Report Robustness->Val_Report

Caption: Workflow for HPLC Analytical Method Validation.

G Start Define Analytical Need Decision1 Is speed critical for in-process control? Start->Decision1 MethodA Method A (Isocratic) Pros: Fast, Simple Cons: Poor resolution for impurities Decision1->MethodA Yes Decision2 Is separation of all degradants required? Decision1->Decision2 No End1 Use for IPC / Screening MethodA->End1 MethodB Method B (Gradient) Pros: Stability-Indicating, High Resolution, Sensitive Cons: Longer run time, more complex Decision2->MethodB Yes End2 Use for Stability / Release MethodB->End2

Sources

Comparative Reactivity Guide: 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the reactivity profile of 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone (Compound A) , specifically contrasting it with its non-fluorinated analogs (4-Chloro and 4-Hydro variants).

The presence of the fluorine atom at the para-position (relative to the carbonyl) is not merely a structural variation but a functional "switch" that enables Nucleophilic Aromatic Substitution (


)  under mild conditions. While the 3'-morpholinomethyl group serves as a critical solubility handle and pharmacophoric element, the 2-chloro-4-fluoro motif dictates the synthetic utility of this scaffold.

Key Finding: The 4-Fluoro substituent exhibits a reactivity rate approximately 100-200x faster than the 4-Chloro analog in


 reactions, allowing for chemoselective functionalization without disturbing the sterically hindered 2-Chloro position or the morpholine moiety.

Structural & Electronic Analysis

To understand the reactivity differences, we must deconstruct the electronic environment of the benzophenone core.

The Scaffold

The molecule consists of two distinct aromatic rings bridged by a carbonyl group:

  • Ring A (The Reactive Core): Substituted with 2-Chloro and 4-Fluoro groups.[1][2]

  • Ring B (The Stability Anchor): Substituted with a 3'-morpholinomethyl group (likely a Mannich base derivative).

The Fluorine Advantage (The "F-Effect")

In electrophilic aromatic substitution (EAS), fluorine is a deactivator. However, in Nucleophilic Aromatic Substitution (


) , fluorine is the superior leaving group  (F >> Cl > Br > I).[3][4]
  • Inductive Effect (-I): Fluorine is the most electronegative element, creating a massive dipole at the C-F bond. This pulls electron density from the ring, making the C4 carbon highly electrophilic and susceptible to nucleophilic attack.

  • Meisenheimer Complex Stabilization: The rate-determining step in

    
     is the addition of the nucleophile, not the elimination of the halide. The high electronegativity of fluorine stabilizes the anionic transition state (Meisenheimer complex) more effectively than chlorine.
    
The Role of the 2-Chloro Group
  • Steric Gatekeeper: The bulky chlorine atom at the ortho position forces the benzophenone into a twisted conformation, preventing planar

    
    -stacking.
    
  • Chemoselectivity: It is significantly less reactive toward

    
     than the 4-F position due to steric hindrance and the lower leaving group ability of chlorine. This allows for selective substitution at C4.
    

Comparative Reactivity Data

The following table summarizes the experimental conditions required to displace the halogen at the 4-position with a primary amine (e.g., n-butylamine or an aniline derivative).

Feature4-Fluoro Analog (Compound A)4-Chloro Analog 4-Hydro Analog
Reaction Type

(Addition-Elimination)

or Pd-Catalysis
Inert to Substitution
Leaving Group Ability Excellent (

)
Poor (

)
N/A
Typical Temp. 60°C - 80°C140°C - 180°C (or Catalyst)N/A
Solvent System DMSO, DMF, or NMPNMP or Sealed TubeN/A
Yield (Uncatalyzed) > 90%< 20% (Significant byproducts)0%
Chemoselectivity High (Only 4-F reacts)Low (Competing 2-Cl reaction)N/A

Technical Note: Attempting to force the reaction on the 4-Chloro analog often leads to "scrambling," where the 2-Chloro group may also react, or the harsh conditions degrade the morpholinomethyl side chain.

Mechanistic Visualization

The following diagram illustrates the


 pathway, highlighting why the Fluorine analog is energetically favorable.

SNAr_Mechanism cluster_comparison Why F > Cl? Start Starting Material (2-Cl-4-F Benzophenone) Nu_Attack Nucleophilic Attack (Rate Determining Step) Start->Nu_Attack + R-NH2 Meisenheimer Meisenheimer Complex (Stabilized by F) Nu_Attack->Meisenheimer High Electronegativity of F lowers Ea Elimination Elimination of F- Meisenheimer->Elimination Restoration of Aromaticity Product Final Product (4-Substituted) Elimination->Product - HF Note1 Cl Analog: Slower attack due to weaker inductive effect. Note2 F Analog: Fast attack due to strong dipole.

Caption: Reaction coordinate logic showing the acceleration of the rate-determining step by the fluorine substituent.

Experimental Protocol: Selective Amination

Objective: To selectively displace the 4-Fluoro group with a primary amine while retaining the 2-Chloro and 3'-morpholinomethyl integrity.

Materials
  • Substrate: 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone (1.0 eq)

  • Nucleophile: Primary Amine (e.g., Cyclopropylamine) (1.2 eq)

  • Base:

    
     (2.0 eq) or DIPEA (for solubility)
    
  • Solvent: DMSO (Dimethyl sulfoxide) - Anhydrous

Workflow Diagram

Workflow Step1 1. Dissolution Dissolve 1.0 eq Substrate in DMSO (0.5 M) Step2 2. Base Addition Add 2.0 eq K2CO3 (finely ground) Step1->Step2 Step3 3. Nucleophile Addition Add 1.2 eq Amine dropwise at RT Step2->Step3 Step4 4. Heating Heat to 70°C for 4-6 hours (Monitor by TLC/LCMS) Step3->Step4 Step5 5. Quench & Workup Pour into ice water -> Extract w/ EtOAc Step4->Step5

Caption: Optimized experimental workflow for SNAr substitution on the fluorinated scaffold.

Detailed Procedure
  • Preparation: In a dry reaction vial, dissolve 100 mg of 2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone in 2.0 mL of anhydrous DMSO.

  • Activation: Add 2.0 equivalents of anhydrous, finely ground Potassium Carbonate (

    
    ). Stir for 10 minutes at room temperature.
    
    • Why? The base neutralizes the HF generated. Inorganic bases are preferred to prevent salt formation with the morpholine nitrogen.

  • Addition: Add 1.2 equivalents of the desired amine.

  • Reaction: Heat the mixture to 70°C .

    • Checkpoint: If using the 4-Chloro analog , this reaction would require heating to >140°C, likely causing decomposition of the morpholine arm.

  • Monitoring: Monitor via LC-MS. The product peak (M+Amine-HF) should appear within 4 hours.

  • Workup: Pour the reaction mixture into ice-cold water (10 mL). The product often precipitates. If not, extract with Ethyl Acetate.

    • Note: The morpholine group makes the molecule pH-sensitive. Ensure the aqueous layer is basic (pH > 9) during extraction to keep the morpholine neutral and in the organic phase.

Conclusion

For researchers targeting derivatives of the 2-chloro-benzophenone scaffold, the 4-fluoro analog is the requisite starting material for library generation via nucleophilic substitution.

  • Selectivity: It enables orthogonal functionalization (leaving the 2-Cl available for subsequent Suzuki couplings).

  • Mildness: It preserves the integrity of the metabolic stability handle (morpholine).

  • Efficiency: It avoids the need for expensive palladium catalysts required by the 4-chloro analogs.

References

  • BenchChem Technical Support Team. (2025). Reactivity of 3,4-Dichloro-4'-fluorobenzophenone with Nucleophiles: A Technical Guide. BenchChem. Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism. Master Organic Chemistry. Link

  • National Institutes of Health (NIH). (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Link

  • ChemGuide. (2026). The Reactions of Aryl Halides (Halogenoarenes). ChemGuide. Link

  • PrepChem. (2025).[5] Synthesis of 2-methyl-3-amino-4'-chloro-benzophenone. PrepChem. Link

Sources

A Senior Application Scientist's Guide to Purity Assessment of Research-Grade Benzophenone Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. Benzophenone and its derivatives are a critical class of intermediates, serving as versatile scaffolds in the synthesis of numerous APIs. Consequently, the rigorous assessment of their purity is a non-negotiable aspect of process development and quality control.

This guide provides an in-depth comparison of the primary analytical techniques for the purity assessment of research-grade benzophenone intermediates. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, the inherent self-validating nature of robust analytical protocols, and the authoritative standards that govern these practices.

The Analytical Imperative: Why Purity Assessment Matters

The presence of impurities in a benzophenone intermediate can have far-reaching consequences, including:

  • Altered Reaction Kinetics and Yield: Impurities can interfere with downstream synthetic steps, leading to reduced yields, incomplete reactions, or the formation of new, unintended byproducts.

  • Formation of Toxic or Genotoxic Impurities: Certain impurities, even at trace levels, can be toxic or mutagenic, posing a significant safety risk in the final drug product.

  • Impact on API Crystal Form and Stability: The presence of impurities can influence the crystallization process of the API, leading to polymorphism, which can affect solubility, bioavailability, and stability.

Therefore, a multi-faceted analytical approach is essential to comprehensively characterize the purity profile of benzophenone intermediates.

A Comparative Analysis of Key Analytical Techniques

The choice of analytical technique for purity assessment is dictated by the specific information required, the nature of the impurities, and the desired level of sensitivity and specificity. Here, we compare the most widely employed methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Profiling

HPLC is the cornerstone of purity assessment for non-volatile and thermally labile compounds like benzophenone and its derivatives.[1] Its versatility and high resolving power make it ideal for separating the main component from a wide range of structurally similar impurities.

Principle of Operation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column.[1] For benzophenone analysis, reversed-phase HPLC (RP-HPLC) is the most common modality, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water).

Why We Use It:

  • High Resolution: Capable of separating closely related impurities from the main benzophenone peak.

  • Quantitative Accuracy: When properly validated, HPLC provides highly accurate and precise quantification of both the main component (assay) and its impurities.

  • Versatility: A wide variety of detectors can be used, with UV-Vis detection being the most common for chromophoric compounds like benzophenone. Diode Array Detection (DAD) or Photodiode Array (PDA) detection provides additional spectral information for peak identification and purity assessment.

Experimental Protocol: RP-HPLC Method for Benzophenone Purity

This protocol is a representative example and should be validated for specific applications according to ICH guidelines.[2]

  • Chromatographic System:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a DAD or UV detector.

  • Column:

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).

    • Rationale: A gradient elution is often necessary to resolve both early and late-eluting impurities with good peak shape in a reasonable runtime. Formic acid helps to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks.

  • Flow Rate:

    • 1.0 mL/min.

  • Column Temperature:

    • 30 °C.

    • Rationale: Maintaining a constant column temperature ensures reproducible retention times.

  • Detection:

    • UV at 254 nm.

    • Rationale: Benzophenone has a strong UV absorbance at this wavelength.

  • Sample Preparation:

    • Accurately weigh and dissolve the benzophenone intermediate in the mobile phase to a known concentration (e.g., 1 mg/mL).

Workflow for HPLC purity analysis of benzophenone.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] While benzophenone itself can be analyzed by GC, this technique truly excels in the identification and quantification of volatile organic impurities, such as residual solvents from the manufacturing process.

Principle of Operation: GC separates compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase coated on the inside of a long, thin capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both quantitative data and structural information.

Why We Use It:

  • High Sensitivity and Specificity: The combination of chromatographic separation and mass spectrometric detection provides exceptional sensitivity and specificity for identifying and quantifying volatile impurities.

  • Identification of Unknowns: The mass spectrum of an impurity can be compared to spectral libraries for confident identification.

  • Residual Solvent Analysis: GC with headspace sampling is the standard method for analyzing residual solvents according to pharmacopoeial guidelines (e.g., USP <467>).[4]

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • GC-MS System:

    • GC system with a headspace autosampler, a capillary column, and a mass spectrometer detector.

  • Column:

    • A non-polar or mid-polar column is typically used for residual solvent analysis (e.g., DB-624).

  • Carrier Gas:

    • Helium or Hydrogen.

  • Oven Temperature Program:

    • A temperature gradient is used to separate solvents with a wide range of boiling points.

  • Headspace Parameters:

    • Vial Equilibration Temperature and Time: Optimized to ensure complete volatilization of the solvents from the sample matrix into the headspace.

  • Sample Preparation:

    • Accurately weigh the benzophenone intermediate into a headspace vial and dissolve or suspend it in a high-boiling point solvent (e.g., DMSO).

Workflow for residual solvent analysis by Headspace GC-MS.
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method for Purity Assessment

qNMR has emerged as a powerful primary analytical method for determining the purity of organic compounds without the need for a reference standard of the analyte itself.[5][6] This is because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Principle of Operation: qNMR involves acquiring a ¹H NMR spectrum of the analyte with a certified internal standard of known purity and concentration. The purity of the analyte is then calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.

Why We Use It:

  • Primary Method: qNMR is considered a primary ratio method, meaning it does not require a standard of the same compound being analyzed.[5]

  • High Specificity: Provides structural information that confirms the identity of the analyte while simultaneously quantifying its purity.

  • Orthogonal Technique: Provides a valuable orthogonal method to chromatography for purity confirmation.

Experimental Protocol: ¹H-qNMR for Benzophenone Purity

  • NMR Spectrometer:

    • High-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Internal Standard:

    • A certified internal standard with a known purity (e.g., maleic anhydride, dimethyl sulfone) that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh the benzophenone intermediate and the internal standard into an NMR tube.

    • Add a deuterated solvent (e.g., DMSO-d₆) to dissolve both components completely.

  • NMR Acquisition Parameters:

    • Ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the selected analyte and internal standard peaks.

    • Calculate the purity using the appropriate formula that accounts for the number of protons, molecular weights, and masses of the analyte and standard.

Workflow for qNMR purity determination.
Thin-Layer Chromatography (TLC): A Rapid Screening Tool

TLC is a simple, rapid, and cost-effective technique for the qualitative assessment of purity.[7] It is often used for reaction monitoring and for a quick check of the number of components in a sample.

Principle of Operation: Similar to HPLC, TLC separates compounds based on their differential partitioning between a mobile phase and a stationary phase. However, in TLC, the stationary phase is a thin layer of adsorbent material (e.g., silica gel) coated on a plate.

Why We Use It:

  • Speed and Simplicity: TLC provides a quick visual assessment of purity in a matter of minutes.

  • Cost-Effective: Requires minimal equipment and consumables.

  • Reaction Monitoring: Ideal for tracking the progress of a synthesis by observing the disappearance of starting materials and the appearance of products.

Experimental Protocol: TLC for Benzophenone Purity Screening

  • TLC Plate:

    • Silica gel plate with a fluorescent indicator.

  • Mobile Phase:

    • A mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate). The ratio is optimized to achieve good separation.

  • Sample Application:

    • Dissolve the benzophenone intermediate in a volatile solvent (e.g., dichloromethane) and spot a small amount onto the baseline of the TLC plate.

  • Development:

    • Place the plate in a developing chamber containing the mobile phase.

  • Visualization:

    • After the solvent front has moved up the plate, remove the plate and allow it to dry.

    • Visualize the spots under UV light (254 nm).[8] Benzophenone and many of its derivatives are UV-active and will appear as dark spots.

    • Further visualization can be achieved using staining reagents if the impurities are not UV-active.[9]

Workflow for TLC purity screening.

Comparative Performance of Analytical Techniques

The following table summarizes the key performance characteristics of the discussed analytical techniques for the purity assessment of benzophenone intermediates.

Parameter HPLC-UV/DAD GC-MS ¹H-qNMR TLC
Primary Application Assay and impurity profilingResidual solvents, volatile impuritiesAbsolute purity determinationRapid screening, reaction monitoring
Specificity HighVery HighVery HighLow to Moderate
Sensitivity (LOD/LOQ) Low ng/mL rangeLow pg to ng rangeµg/mL to mg/mL rangeHigh ng to µg range
Quantitative Accuracy High (with proper validation)High (for volatiles)High (primary method)Semi-quantitative at best
Throughput ModerateModerateLow to ModerateHigh
Cost per Sample ModerateHighHighLow
Instrumentation Cost ModerateHighVery HighLow

Authoritative Grounding: Pharmacopoeial Standards

The purity requirements for pharmaceutical substances are defined in official pharmacopoeias such as the United States Pharmacopeia (USP), the European Pharmacopoeia (Ph. Eur.), and the Japanese Pharmacopoeia (JP). While the specific monographs for benzophenone may vary, they generally include tests for:

  • Identification: To confirm the identity of the substance, often using techniques like Infrared (IR) spectroscopy or comparison of retention time in a chromatographic method.

  • Assay: To determine the purity of the main component, typically by HPLC or titration. The acceptance criteria are usually in the range of 98.0% to 102.0%.

  • Related Substances/Impurities: To control the levels of known and unknown impurities.[10] HPLC is the most common technique for this test, and specific limits are set for individual and total impurities. For example, the USP may recommend an HPLC method to limit benzophenone as an impurity in other substances to not more than 0.1%.[11]

  • Residual Solvents: To control the levels of organic volatile impurities from the manufacturing process, typically by headspace GC.

It is imperative that the analytical methods used for the quality control of benzophenone intermediates are validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)) to ensure they are fit for their intended purpose.[2][12]

Conclusion: A Holistic Approach to Purity Assessment

No single analytical technique can provide a complete picture of the purity of a research-grade benzophenone intermediate. A holistic and orthogonal approach, leveraging the strengths of multiple techniques, is essential for ensuring the quality, safety, and consistency of these critical starting materials.

  • HPLC remains the primary tool for assay and the quantification of non-volatile impurities.

  • GC-MS is indispensable for the control of residual solvents and other volatile impurities.

  • qNMR offers a powerful, orthogonal method for absolute purity determination and can be particularly valuable for the certification of reference standards.

  • TLC serves as a rapid and invaluable screening tool in the research and development phases.

By understanding the principles, applications, and limitations of each of these techniques, and by grounding our analytical strategies in the authoritative standards of the pharmacopoeias, we can confidently ensure the quality of benzophenone intermediates and, ultimately, contribute to the development of safe and effective medicines.

References

  • Acta Chromatographica. (2019). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. AKJournals. [Link]

  • AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing. AELAB. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. [Link]

  • Oregon State University. Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Oregon State University. [Link]

  • European Pharmacopoeia. 5.10. CONTROL OF IMPURITIES IN SUBSTANCES FOR PHARMACEUTICAL USE. EDQM. [Link]

  • USP-NF. Benzophenone. USP-NF. [Link]

  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • ResearchGate. Purity comparison by NMR and HPLC. ResearchGate. [Link]

  • Regis Technologies. ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Regis Technologies. [Link]

  • Unknown. Thin Layer Chromatography. Unknown. [Link]

  • ResearchGate. (2019). (PDF) Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. ResearchGate. [Link]

  • University of Missouri-St. Louis. TLC Visualization Methods. University of Missouri-St. Louis. [Link]

  • Walash, M. I., et al. (2011). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Chemistry Central Journal. [Link]

  • EDQM. Impurity Control in the European Pharmacopoeia. EDQM. [Link]

  • ResearchGate. A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. ResearchGate. [Link]

  • Polish Pharmaceutical Society. ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Polish Pharmaceutical Society. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Resolve Mass Spec. (2025). Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers. Resolve Mass Spec. [Link]

  • USP-NF. USP Monographs: Oxybenzone. USP-NF. [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Scribd. Separating A Mixture of Biphenyl, Benzhydrol, and Benzophenone by Thin-Layer Chromatography. Scribd. [Link]

  • Shimadzu. Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu. [Link]

  • European Medicines Agency. (2022). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. European Medicines Agency. [Link]

  • Royal Society of Chemistry. (2020). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods. [Link]

  • Ministry of Health, Labour and Welfare. (2021). THE JAPANESE PHARMACOPOEIA. Ministry of Health, Labour and Welfare. [Link]

  • LCGC International. Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatograhy. LCGC International. [Link]

  • European Commission. (2006). Opinion on benzophenone-3. European Commission. [Link]

  • PMDA. Official Monographs. PMDA. [Link]

  • Reagecon. Japanese Pharmacopoeia (JP) Standards and Reagents. Reagecon. [Link]

  • PMDA. GENERAL TESTS, PROCESSES AND APPARATUS. PMDA. [Link]

  • PMDA. (2004). Supplement II to the Japaneses Pharmacopoeia Fourteenth Edition. PMDA. [Link]

  • Unknown. Impurities in Pharmaceuticals and Limit test. Unknown. [Link]

  • PMDA. Official Monographs. PMDA. [Link]

  • Scribd. USP-NF 701 Disintegration. Scribd. [Link]

Sources

A Comparative Analysis of Benzophenone Derivatives in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The benzophenone scaffold, a seemingly simple diaryl ketone structure, has proven to be a remarkably versatile and fruitful starting point in the discovery of new therapeutic agents.[1][2][3][4][5] Its presence in both naturally occurring bioactive compounds and clinically approved drugs underscores its significance in medicinal chemistry.[1][2][5] This guide provides an in-depth comparative analysis of benzophenone derivatives across key therapeutic areas, offering experimental data and methodological insights to aid researchers in drug development.

The Benzophenone Core: A Privileged Scaffold

The diphenyl ketone framework of benzophenone offers a unique combination of structural rigidity and synthetic accessibility. The two aryl rings provide a platform for a wide array of substitutions, allowing for the fine-tuning of physicochemical properties and biological activities.[1][6] This inherent adaptability has led to the development of benzophenone derivatives with a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2][3][4][5][7][8]

One of the most common and effective strategies for synthesizing benzophenone derivatives is the Friedel-Crafts acylation, a robust method for forming the central ketone linkage.[1][9][10]

Anticancer Activity: Targeting Cell Proliferation and Survival

Benzophenone derivatives have emerged as a promising class of anticancer agents, exerting their effects through various mechanisms such as inducing apoptosis, causing cell cycle arrest, and inhibiting crucial signaling pathways.[11][12]

A notable area of investigation involves the development of 2-aminobenzophenone derivatives as potent antimitotic agents.[13][14] These compounds, designed based on the combretastatin skeleton, have demonstrated significant inhibition of tubulin polymerization, a critical process in cell division.[14]

Comparative Cytotoxicity of 2-Aminobenzophenone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 6 Colo 205<0.01[13][14]
NUGC3<0.01[13][14]
HA22T<0.01[13][14]
Compound 7 Colo 205<0.01[13][14]
NUGC3<0.01[13][14]
HA22T<0.01[13][14]
Combretastatin A-4 Colo 2050.5-1[13][14]
NUGC30.5-1[13][14]
HA22T0.5-1[13][14]

As the data indicates, compounds 6 and 7 exhibit significantly lower IC50 values (50- to 100-fold) compared to the natural product combretastatin A-4 in several human cancer cell lines.[13][14] This highlights the potential of the 2-aminobenzophenone scaffold in developing highly potent anticancer agents. The introduction of an amino group at the ortho position of the benzophenone ring is crucial for this enhanced activity.[13][14]

Further research has explored morpholino and thiomorpholino benzophenones, which have shown potent cytotoxic activity against P388 murine leukemia and PC-6 human lung carcinoma cells in vitro.[10] Certain derivatives also demonstrated significant in vivo antitumor activity in mice.[10]

Another study synthesized a series of benzophenone derivatives and evaluated their in vitro antitumor activity.[5][15] Notably, compound 1 from this series showed very strong inhibitory activity against HL-60, A-549, SMMC-7721, and SW480 cells, with IC50 values of 0.48, 0.82, 0.26, and 0.99 µM, respectively.[5][15]

G cluster_synthesis Synthesis of Benzophenone Derivatives cluster_activity Anticancer Mechanism Friedel-Crafts Acylation Friedel-Crafts Acylation Substituted Benzoyl Chloride Substituted Benzoyl Chloride Aromatic Substrate Aromatic Substrate Benzophenone Scaffold Benzophenone Scaffold Benzophenone Derivative Benzophenone Derivative Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Apoptosis Apoptosis

Experimental Protocol: In Vitro Cell Growth Inhibition Assay (MTS Assay)

This protocol outlines the methodology used to determine the cytotoxic effects of benzophenone derivatives on human cancer cell lines.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. Plates are incubated overnight to allow for cell attachment.

  • Compound Treatment: A serial dilution of the benzophenone derivatives is prepared. The culture medium is replaced with fresh medium containing various concentrations of the test compounds.

  • Incubation: The treated cells are incubated for a specified period (e.g., 3 days).

  • MTS Assay: After incubation, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and an electron coupling reagent (phenazine ethosulfate) is added to each well.

  • Measurement: The plates are incubated for a few hours, allowing viable cells to convert the MTS into a formazan product. The absorbance of the formazan is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[13]

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Benzophenone derivatives have demonstrated significant potential as anti-inflammatory agents by targeting key mediators of the inflammatory response.[1][16][17]

One area of focus has been the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key players in inflammation.[9][18] A study on benzophenone glucosides and their aglycones revealed selective inhibition of COX-1 and COX-2 isoforms.[18] Specifically, the glucoside derivative selectively inhibited COX-2, while its aglycone selectively inhibited COX-1.[18]

Another approach involves the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1] 4-Aminobenzophenone derivatives have shown potent inhibition of these cytokines in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells.[1]

Comparative Anti-inflammatory Activity of Benzophenone Derivatives

Compound ClassTargetKey FindingsReference
Benzophenone GlucosidesCOX-1/COX-2Selective inhibition of COX isoforms.[18][18]
4-AminobenzophenonesTNF-α, IL-1βPotent inhibition of pro-inflammatory cytokines.[1][1]
Benzoyloxy BenzophenonesCarrageenan-induced EdemaCompounds with chloro and methyl substituents showed potent activity.[1][17][1][17]

The synthesis of benzophenone derivatives containing a thiazole nucleus has also yielded compounds with potent in vivo anti-inflammatory activity.[9] These compounds were shown to reduce ear edema in a croton oil-induced model, indicating their ability to inhibit both prostaglandin production and neutrophil recruitment.[9]

G Inflammatory Stimulus Inflammatory Stimulus Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) Inflammatory Stimulus->Pro-inflammatory Cytokines (TNF-α, IL-1β) COX Enzymes COX Enzymes Inflammatory Stimulus->COX Enzymes Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β)->Inflammation Prostaglandins Prostaglandins COX Enzymes->Prostaglandins Prostaglandins->Inflammation Benzophenone Derivatives Benzophenone Derivatives Benzophenone Derivatives->Pro-inflammatory Cytokines (TNF-α, IL-1β) Inhibition Benzophenone Derivatives->COX Enzymes Inhibition

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.

  • Animal Model: Male Wistar rats are used for the study.

  • Compound Administration: The test benzophenone derivatives are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a set time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume in the treated groups compared to the control group indicates anti-inflammatory activity.[1]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microorganisms has created an urgent need for new antimicrobial agents.[19] Benzophenone derivatives have shown promise in this area, with various analogs exhibiting activity against a range of bacteria and fungi.[19][20][21]

One study focused on the synthesis of novel benzophenone-fused azetidinone derivatives.[19] These compounds were evaluated for their antimicrobial activity against bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa, and fungal strains such as Aspergillus niger and Pencillium chrysogenum.[19] Certain derivatives demonstrated good inhibition against the tested strains.[19]

Natural benzophenones isolated from Garcinia species have also been investigated for their antibacterial properties.[20] Xanthochymol, a benzophenone derivative, showed a low minimum inhibitory concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA), comparable to the antibiotic vancomycin.[20]

Furthermore, 2,2′,4-trihydroxybenzophenone has been shown to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, with a proposed mechanism of action involving disruption of the bacterial cell wall.[22]

Comparative Antimicrobial Activity of Benzophenone Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Xanthochymol Methicillin-resistant Staphylococcus aureus3.1-12.5[20]
2,2′,4-Trihydroxybenzophenone Various bacteria62.5-250[22]
Benzophenone-fused Azetidinones Various bacteria and fungiVaries[19]

G Benzophenone Derivative Benzophenone Derivative Bacterial Cell Wall Disruption Bacterial Cell Wall Disruption Benzophenone Derivative->Bacterial Cell Wall Disruption Fungal Membrane Disruption Fungal Membrane Disruption Benzophenone Derivative->Fungal Membrane Disruption Inhibition of Bacterial Growth Inhibition of Bacterial Growth Bacterial Cell Wall Disruption->Inhibition of Bacterial Growth Inhibition of Fungal Growth Inhibition of Fungal Growth Fungal Membrane Disruption->Inhibition of Fungal Growth

Experimental Protocol: Broth Dilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The benzophenone derivative is serially diluted in the broth medium in a series of tubes or a 96-well microplate.

  • Inoculation: Each tube or well is inoculated with the standardized microbial suspension.

  • Incubation: The tubes or plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antiviral and Other Activities

The therapeutic potential of benzophenone derivatives extends beyond anticancer, anti-inflammatory, and antimicrobial applications. Research has indicated their activity against various viruses, including herpes simplex virus type-1 (HSV-1) and human immunodeficiency virus (HIV).[1] Furthermore, benzophenone C-glucosides and gallotannins from mango tree stem bark have shown broad-spectrum antiviral activity.[23]

Additionally, certain benzophenone derivatives have been investigated for their potential as inhibitors of the multidrug transporter P-glycoprotein (P-gp), which is involved in multidrug resistance in cancer.[24][25][26] Other reported activities include antileishmanial and antioxidant effects.[1][27]

Conclusion

The benzophenone scaffold continues to be a cornerstone in medicinal chemistry, providing a versatile platform for the design and synthesis of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, supported by a growing body of experimental evidence, highlight the immense potential of this chemical class. This guide has provided a comparative overview of the performance of benzophenone derivatives in key therapeutic areas, along with the experimental methodologies to evaluate them. It is our hope that this information will serve as a valuable resource for researchers and scientists in their quest to develop new and effective drugs for a range of human diseases.

References

  • Kumar, P., & Singh, R. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC advances, 8(15), 8173–8193. [Link]

  • de Faria, A. R., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(7), 1749. [Link]

  • Lakshmi, R., et al. (2021). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules, 26(16), 4947. [Link]

  • Akaho, E., et al. (1997). Synthesis and antitumor activity of novel benzophenone derivatives. Chemical & pharmaceutical bulletin, 45(9), 1470–1474. [Link]

  • Folquitto, D. G., et al. (2020). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Journal of the Brazilian Chemical Society, 31, 1483–1494. [Link]

  • Jabeen, I., et al. (2012). Structure-activity relationships, ligand efficiency, and lipophilic efficiency profiles of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein. Journal of medicinal chemistry, 55(7), 3261–3273. [Link]

  • Liou, J. P., et al. (2002). Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. Journal of medicinal chemistry, 45(12), 2556–2562. [Link]

  • Rinner, U., et al. (2012). Structure-Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the. University of Vienna, 14. [Link]

  • Jabeen, I., et al. (2012). Structure-activity relationships, ligand efficiency, and lipophilic efficiency profiles of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein. Journal of medicinal chemistry, 55(7), 3261–3273. [Link]

  • Kumar, P., & Singh, R. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Publishing. [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20339-20350. [Link]

  • Ahmad, I., et al. (2023). Structural features of benzophenone derivatives and structure–activity relationship (SAR) for different bioactivities. ResearchGate. [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20339-20350. [Link]

  • Tussah, F. I., et al. (2024). Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. Journal of Ethnopharmacology, 327, 118005. [Link]

  • Kumar, P., & Singh, R. (2018). Benzophenone: A Ubiquitous Scaffold in Medicinal Chemistry. ResearchGate. [Link]

  • Kalgutkar, A. S., et al. (2000). Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents. Indian journal of chemistry. Section B, Organic including medicinal, 39(3), 184–191. [Link]

  • de Oliveira, C. A. R., et al. (2019). Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. Frontiers in microbiology, 10, 260. [Link]

  • Iinuma, M., et al. (1996). Antibacterial activity of some Garcinia benzophenone derivatives against methicillin-resistant Staphylococcus aureus. Biological & pharmaceutical bulletin, 19(2), 311–314. [Link]

  • Conradie, J., & van der Westhuizen, F. H. (2023). Structures of synthetic and natural benzophenones with anticancer activity. ResearchGate. [Link]

  • Liou, J. P., et al. (2002). Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. Journal of medicinal chemistry, 45(12), 2556–2562. [Link]

  • Fichtali, I., et al. (2016). Synthesis, characterization and antimicrobial activity of novel benzophenone derived 1,2,3-triazoles. Journal of Materials and Environmental Science, 7(5), 1633-1641. [Link]

  • Kumar, P., & Singh, R. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances. [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. ResearchGate. [Link]

  • Khan, K. M., et al. (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. Cogent Chemistry, 4(1), 1474942. [Link]

  • Bayoumi, S. A., et al. (2025). Benzophenone C-glucosides and gallotannins from mango tree stem bark with broad-spectrum anti-viral activity. ResearchGate. [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20339-20350. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。